molecular formula C10H13N3S B1468403 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine CAS No. 1250918-47-8

4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Cat. No.: B1468403
CAS No.: 1250918-47-8
M. Wt: 207.3 g/mol
InChI Key: NWIDZNXGFKMKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 4-Methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine ( 1250918-47-8) is a high-purity, specialty pyrazole derivative supplied for research and development purposes. With a molecular formula of C 10 H 13 N 3 S and a molecular weight of 207.30 g/mol, this compound is characterized by its unique structure incorporating a thienyl moiety . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications. Research Applications and Value As a 5-aminopyrazole derivative, this compound serves as a versatile synthetic precursor or building block in medicinal chemistry and organic synthesis. Pyrazole and 5-aminopyrazole cores are recognized for their significant role in the development of biologically active molecules . They are extensively used as key intermediates in the design and synthesis of a plethora of fused heterocyclic systems, such as pyrazolopyridines and pyrazolopyrimidines, which are privileged scaffolds in drug discovery due to their ability to mimic purine bases . The specific substitution pattern on this molecule, including the methyl group and the 1-(3-thienyl)ethyl side-chain, may be explored to modulate the compound's physicochemical properties and biological activity . Researchers value this structural class for its potential to yield novel compounds with a diverse spectrum of biological profiles, including antimicrobial, anti-inflammatory, and anticancer activities, making it a valuable asset for hit-to-lead optimization campaigns in pharmaceutical R&D .

Properties

IUPAC Name

4-methyl-2-(1-thiophen-3-ylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-7-5-12-13(10(7)11)8(2)9-3-4-14-6-9/h3-6,8H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIDZNXGFKMKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C(C)C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Aminopyrazole Building Blocks: A Technical Guide to Regioselective Synthesis and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aminopyrazole Building Blocks for Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

The aminopyrazole moiety stands as a privileged scaffold in modern medicinal chemistry, particularly within the realm of kinase inhibition. Its structural capacity to mimic the adenine hinge-binding region of ATP has led to its incorporation into numerous FDA-approved therapeutics, including Pirtobrutinib (BTK inhibitor) and Crizotinib (ALK inhibitor).[2]

Despite their utility, aminopyrazoles present significant synthetic challenges, primarily regarding regiochemistry during ring closure.[1] The distinction between 3-amino and 5-amino isomers is not merely semantic; it dictates the hydrogen-bonding vector and physicochemical profile of the final drug candidate.[2] This guide provides a rigorous technical analysis of the regioselective synthesis of aminopyrazole building blocks, offering self-validating protocols and mechanistic insights to ensure reproducible results in the lab.

Structural Diversity & Pharmacophore Analysis[3]

The Tautomerism Challenge

Before commencing synthesis, one must master the nomenclature and tautomeric behavior of the pyrazole ring. In unsubstituted


-unsubstituted pyrazoles, the 3-amino and 5-amino positions are identical due to rapid annular tautomerism (prototropy).[2] However, in 

-substituted pyrazoles
(the most common form in drug discovery), the positions are fixed, leading to distinct isomers with vastly different reactivities and binding modes.
  • 5-Amino-1-R-pyrazole: The exocyclic amine is adjacent to the substituted ring nitrogen (

    
    ).[2] This motif is prominent in drugs like Pirtobrutinib , where the 5-amino group often acts as an intramolecular hydrogen bond donor or interacts with the gatekeeper residue.
    
  • 3-Amino-1-R-pyrazole: The exocyclic amine is distal to the substituted nitrogen.[2] This isomer is historically harder to access synthetically but offers a unique vector for extending into solvent-exposed regions of a protein pocket.[2]

Pharmacophore Mapping

The aminopyrazole core typically functions as a bidentate or tridentate ligand:

  • Exocyclic

    
    :  Hydrogen bond donor (HBD).[2]
    
  • Endocyclic

    
    :  Hydrogen bond acceptor (HBA).[2]
    
  • Ring System: Planar scaffold for

    
    -stacking interactions.[2]
    

Pharmacophore cluster_0 Aminopyrazole Interaction Modes AP Aminopyrazole Core Hinge Kinase Hinge Region (Glu/Met backbone) AP->Hinge H-Bond (N2 Acceptor) AP->Hinge H-Bond (NH2 Donor) Gate Gatekeeper Residue AP->Gate Steric/Van der Waals

Figure 1: Canonical binding mode of aminopyrazoles in the ATP-binding pocket of kinases.[1][2]

Regioselective Synthesis: The Core Challenge

The most versatile route to aminopyrazoles is the condensation of hydrazines with


-ketonitriles or 

-alkoxyacrylonitriles.[2] However, this reaction often yields a mixture of regioisomers. Controlling this outcome is the critical success factor.
Mechanism of Regioselectivity

The reaction outcome is governed by the competition between kinetic and thermodynamic control, influenced heavily by the nucleophilicity of the hydrazine nitrogens.

  • Thermodynamic Control (5-Amino Major): Under neutral or acidic conditions, or at high temperatures, the reaction equilibrates to the most stable isomer, typically the 5-amino-1-alkylpyrazole .[2] This preference arises because the steric clash between the

    
    -substituent and the C5-substituent is minimized when the amino group (smaller than most alkyl/aryl groups) occupies position 5.
    
  • Kinetic Control (3-Amino Major): Under basic conditions at low temperatures (e.g., NaOEt,

    
    ), the reaction is driven by the initial nucleophilic attack.[1][2] Alkylhydrazines are more nucleophilic at the substituted  nitrogen (
    
    
    
    ).[2] Attack of
    
    
    on the nitrile carbon (or the
    
    
    -carbon of an acrylonitrile) followed by rapid cyclization traps the 3-amino-1-alkylpyrazole isomer [1].[2]

Regioselectivity cluster_kinetic Kinetic Control (Base, <0°C) cluster_thermo Thermodynamic Control (Acid/Heat) Start Reagents: Beta-Ketonitrile + Alkylhydrazine StepK1 Attack by Substituted N (N-R) Start->StepK1 NaOEt, EtOH, 0°C StepT1 Attack by Terminal N (NH2) Start->StepT1 AcOH, Reflux ProdK 3-Amino-1-Alkylpyrazole (Target: Rare Isomer) StepK1->ProdK Cyclization ProdT 5-Amino-1-Alkylpyrazole (Target: Pirtobrutinib Core) StepT1->ProdT Cyclization

Figure 2: Divergent synthesis pathways controlled by reaction conditions (Fandrick Protocol).

Experimental Protocols

Protocol A: Synthesis of 5-Amino-1-methylpyrazole-4-carboxylate (Thermodynamic)

This protocol yields the scaffold found in Pirtobrutinib .[2] The 5-amino orientation is favored by refluxing in ethanol/acetic acid.[2]

Reagents:

  • Ethyl (ethoxymethylene)cyanoacetate (1.0 equiv)[2]

  • Methylhydrazine (1.1 equiv)[2]

  • Ethanol (0.5 M concentration)[1][2]

  • Triethylamine (1.5 equiv) or AcOH (cat.)[2]

Step-by-Step Procedure:

  • Preparation: Dissolve ethyl (ethoxymethylene)cyanoacetate in absolute ethanol in a round-bottom flask.

  • Addition: Cool to

    
    . Add methylhydrazine dropwise over 15 minutes. Note: Exothermic reaction.[2][3]
    
  • Cyclization: Allow to warm to room temperature, then heat to reflux (

    
    ) for 4 hours.
    
  • Workup: Concentrate the solvent in vacuo. The residue often solidifies.

  • Purification: Recrystallize from EtOH/Heptane.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the

      
      -Me singlet.[2] In 5-amino isomers, the 
      
      
      
      -Me usually appears upfield (~3.5-3.6 ppm) compared to 3-amino isomers (~3.7-3.8 ppm) due to shielding by the adjacent amino group [2].[2]
    • NOE: Strong NOE correlation between

      
      -Me and the pyrazole C-H (or substituent) at position 5? No, for 5-amino, the 
      
      
      
      -Me is adjacent to the
      
      
      .[2] NOE between N-Me and NH2 protons confirms 5-amino regiochemistry. [2]
Protocol B: Synthesis of 3-Amino-1-methylpyrazole (Kinetic)

Accessing the 3-amino isomer requires suppressing the thermodynamic equilibration.[2]

Reagents:

  • 3-Ethoxyacrylonitrile (1.0 equiv)[2]

  • Methylhydrazine (1.0 equiv)[2]

  • Sodium Ethoxide (2.0 equiv, 21 wt% in EtOH)[1][2]

  • Ethanol (anhydrous)[2]

Step-by-Step Procedure:

  • Base Activation: Charge the reaction vessel with NaOEt solution and cool to

    
     under 
    
    
    
    .
  • Hydrazine Addition: Add methylhydrazine. Stir for 10 minutes.

  • Electrophile Addition: Add 3-ethoxyacrylonitrile dropwise, maintaining internal temperature below

    
    .
    
  • Reaction: Stir at

    
     for 3 hours. Do not heat. 
    
  • Quench: Quench with stoichiometric acetic acid (2.0 equiv) while cold.

  • Workup: Concentrate, dilute with water, and extract with EtOAc.

  • Validation:

    • NOE: Lack of NOE between

      
      -Me and 
      
      
      
      protons.[2] NOE observed between
      
      
      -Me and the C5-H proton.[2]

Quantitative Data Summary

ParameterKinetic Conditions (Protocol B)Thermodynamic Conditions (Protocol A)
Major Product 3-Amino-1-alkyl 5-Amino-1-alkyl
Typical Ratio 90:10 to >99:110:90 to 1:99
Temperature

Reflux (

)
Solvent/Additive EtOH / NaOEt (Strong Base)EtOH / AcOH (Acid/Neutral)
Key Mechanism Nucleophilic attack by substituted NEquilibration to stable isomer
Drug Example Less common in approved drugsPirtobrutinib , Fipronil

Case Study: Pirtobrutinib (LOXO-305)

Pirtobrutinib represents a best-in-class non-covalent BTK inhibitor.[2][4] Its core is a highly substituted 5-aminopyrazole.[2]

  • Structure: 5-amino-4-carboxamide-1-substituted pyrazole.[2][4][5][6][7]

  • Synthetic Insight: The synthesis likely involves the condensation of a 2-cyano-3-ethoxyacrylate derivative with a chiral hydrazine.[2] The steric bulk of the hydrazine substituent (trifluoroisopropyl group) strongly reinforces the thermodynamic preference for the 5-amino isomer, as placing the bulky group adjacent to the C4-carbonyl system (as would happen in the 3-amino isomer) is energetically unfavorable [3].

Advanced Applications: Fused Systems

Aminopyrazoles are excellent precursors for fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines , which are bioisosteres of purines.[1][2]

Workflow:

  • Start with 5-aminopyrazole .[2][5]

  • Condense with a 1,3-dielectrophile (e.g., 1,3-diketone or

    
    -ketoester).[2]
    
  • Regioselectivity: The exocyclic amine (N-H2) and the ring nitrogen (N1 or N2) compete.[2] Typically, the exocyclic amine attacks the most reactive carbonyl first, followed by ring closure at N1.

References

  • Fandrick, D. R., et al. (2015).[2] "Control of Regioselectivity in the Synthesis of Aminopyrazoles." The Journal of Organic Chemistry, 80(3), 1651–1660. Link[2]

  • Fichez, J., Busca, P., & Prestat, G. (2018).[2] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi - Chemistry Today, 36(2).[2] Link

  • Guisot, N., et al. (2017).[2] "Compounds useful as kinase inhibitors."[2][8][9] Patent WO2017002095. (Describes Pirtobrutinib analogues). Link

  • Aggarwal, R., et al. (2011).[2] "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • Vertex Pharmaceuticals. (2009).[2] "Structure-activity relationships... of aminopyrazole inhibitors for JNK3." Bioorganic & Medicinal Chemistry Letters, 19(15).[2] Link

Sources

Technical Deep Dive: Heterocyclic Amines Containing Thiophene and Pyrazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion and linkage of thiophene and pyrazole rings represent a "privileged scaffold" strategy in modern medicinal chemistry. These heterocyclic amines are not merely structural curiosities; they are potent bioisosteres capable of navigating the lipophilic-hydrophilic balance required for high-affinity drug targets.

This guide provides a rigorous technical analysis of Thiophene-Pyrazole Hybrids , focusing on their role as ATP-competitive kinase inhibitors (EGFR, VEGFR, CDK) and anti-inflammatory agents. We move beyond basic synthesis to explore the causality of reaction mechanisms, specific experimental protocols for scaffold construction, and the structural activity relationships (SAR) that drive their biological potency.

Part 1: Molecular Architecture & SAR Logic

The Bioisosteric Advantage

The synergy between thiophene and pyrazole moieties stems from their complementary electronic profiles.

  • Thiophene: Acts as a lipophilic spacer and a bioisostere of benzene. The sulfur atom’s lone pairs allow for specific

    
    -
    
    
    
    stacking interactions within hydrophobic pockets (e.g., the gatekeeper region of kinases) while offering a metabolic profile distinct from phenyl rings.
  • Pyrazole: Functions as a robust hydrogen bond donor/acceptor system. In kinase inhibitors, the pyrazole nitrogen often mimics the adenine ring of ATP, forming critical H-bonds with the hinge region of the enzyme.

Structural Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of a typical Thiophene-Pyrazole amine hybrid designed for kinase inhibition.

SAR_Logic Core Thiophene-Pyrazole Scaffold Thiophene Thiophene Ring (Lipophilic Core) Core->Thiophene Pyrazole Pyrazole Ring (H-Bond Donor/Acceptor) Core->Pyrazole Linker Amine/Amide Linker (Vector Control) Core->Linker Gatekeeper Hydrophobic Pocket Interaction (Gatekeeper) Thiophene->Gatekeeper Pi-Sulfur Interaction Hinge Hinge Region Binding (ATP Mimic) Pyrazole->Hinge H-Bonding (N-H...O) Solubility Solubilizing Tail (Morpholine/Piperazine) Linker->Solubility Attachment Point

Figure 1: SAR Logic of Thiophene-Pyrazole Kinase Inhibitors. The scaffold is designed to occupy the ATP binding site with specific vectoral extensions for solubility and selectivity.

Part 2: Synthetic Strategies & Mechanistic Insights[1]

Constructing these hybrids requires mastering two primary heterocyclic formations: the Gewald Reaction (for aminothiophenes) and Hydrazine Condensation (for pyrazoles).

The Gewald Reaction: A Mechanistic Deep Dive

The Gewald reaction is the most efficient route to 2-aminothiophenes, but it is often plagued by "tarry" byproducts if the mechanism is ignored.

  • The Mechanism: It proceeds via a Knoevenagel condensation between a ketone/aldehyde and an activated nitrile, followed by thionation.

  • Critical Insight: Recent computational studies (DFT) suggest the reaction is initiated by Knoevenagel-Cope condensation.[1][2] The subsequent ring closure is the thermodynamic driving force.

  • The "Sulfur Problem": Elemental sulfur (

    
    ) opens to form polysulfides. The choice of base is critical; secondary amines (morpholine, diethylamine) are preferred over tertiary amines because they can transiently form enamines that facilitate the initial condensation [1].
    
Synthetic Workflow Diagram

The following flowchart outlines the convergent synthesis of a linked Thiophene-Pyrazole hybrid.

Synthesis_Workflow Ketone Cyclohexanone (or substituted ketone) Gewald Step 1: Gewald Reaction (Morpholine, EtOH, 60°C) Ketone->Gewald Nitrile Malononitrile Nitrile->Gewald Sulfur Elemental Sulfur (S8) Sulfur->Gewald Intermediate1 2-Amino-thiophene-3-carbonitrile Gewald->Intermediate1 Coupling Step 3: Amide Coupling (HATU/DIPEA or POCl3) Intermediate1->Coupling Hydrazine Hydrazine Hydrate Cyclization Step 2: Cyclization (EtOH, Reflux) Hydrazine->Cyclization Diketone 1,3-Dicarbonyl Diketone->Cyclization Intermediate2 Pyrazole Carboxylic Acid (via Ester hydrolysis) Cyclization->Intermediate2 Intermediate2->Coupling Final Target Hybrid: Thiophene-Amide-Pyrazole Coupling->Final

Figure 2: Convergent synthetic workflow for Thiophene-Pyrazole Amide Hybrids.

Part 3: Therapeutic Applications & Data[4][5]

Oncology: Kinase Inhibition

The primary application of this scaffold is in oncology. The hybrid structure mimics the purine core of ATP, allowing it to inhibit receptor tyrosine kinases (RTKs).

  • EGFR (Epidermal Growth Factor Receptor): Hybrids have shown potency against both wild-type and the resistant T790M mutant.[3] The thiophene ring occupies the hydrophobic pocket usually reserved for the ribose or phenyl group of standard inhibitors [2].

  • VEGFR-2: Anti-angiogenic activity is achieved by targeting the vascular endothelial growth factor receptor.

Comparative Potency Data

The table below summarizes typical IC50 values for optimized thiophene-pyrazole hybrids compared to standard care drugs (Data aggregated from recent SAR studies [2, 3]).

Compound ClassTargetCell LineIC50 (µM)Notes
Hybrid 8i (Optimized)Topoisomerase IIαHepG2 (Liver)1.3 ± 1.0 Comparable to Doxorubicin
Hybrid 8t FLT3 (Kinase)MV4-11 (Leukemia)0.0012 Nanomolar potency [4]
Hybrid 2 EGFR (WT)MCF-7 (Breast)6.57Dual EGFR/VEGFR inhibitor
Doxorubicin (Control)DNA IntercalatorHepG2~1.2Standard Chemotherapy
Erlotinib (Control)EGFRA549~0.02Standard EGFR Inhibitor

Part 4: Advanced Experimental Protocols

Protocol A: Robust Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (The Gewald Core)

Rationale: This protocol uses a "one-pot" variation optimized for safety and yield, minimizing the release of


 gas.

Reagents:

  • Cyclohexanone (10 mmol)

  • Malononitrile (10 mmol)

  • Elemental Sulfur (10 mmol, finely powdered)

  • Morpholine (Catalytic/Base, 0.5 mL)

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Activation: In a 50 mL round-bottom flask, mix cyclohexanone and malononitrile in ethanol. Add morpholine dropwise.

    • Observation: The solution should warm slightly (exothermic Knoevenagel condensation). Stir for 15 minutes.

  • Sulfur Addition: Add the elemental sulfur in a single portion.

  • Reflux: Heat the mixture to 60°C (gentle reflux) for 2–4 hours.

    • Checkpoint: The sulfur solid will dissolve, and the solution will turn dark brown/red.

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The product usually precipitates as a yellow/brown solid.

  • Purification: Filter the solid. Wash with cold ethanol (

    
    ) to remove unreacted sulfur and tar. Recrystallize from hot ethanol/water (4:1) if necessary.
    
    • Yield Expectations: 70–85%.[4]

    • Safety: Perform all steps in a fume hood. Sulfur byproducts smell strongly.

Protocol B: Kinase Affinity Assay (FRET-based)

Rationale: To validate the biological activity of the synthesized hybrid, a FRET (Fluorescence Resonance Energy Transfer) assay is used to measure ATP competition.

Workflow:

  • Enzyme Prep: Incubate Recombinant EGFR kinase (5 nM) with the synthesized Thiophene-Pyrazole hybrid (serial dilutions: 1 nM to 10 µM).

  • Tracer Addition: Add Eu-labeled anti-GST antibody and a fluorescently labeled ATP-competitive tracer (e.g., AlexaFluor 647).

  • Competition: The hybrid competes with the tracer for the ATP binding site.

    • High Affinity Hybrid

      
       Displaces Tracer 
      
      
      
      Low FRET Signal.
    • Low Affinity Hybrid

      
       Tracer Binds 
      
      
      
      High FRET Signal.
  • Readout: Measure fluorescence emission at 665 nm (Acceptor) and 615 nm (Donor) after 1 hour. Calculate IC50.

Mechanism of Action Diagram

MOA Inhibitor Thiophene-Pyrazole Inhibitor Binding Competitive Binding at Hinge Region Inhibitor->Binding High Affinity (nM) ATP Intracellular ATP (High Concentration) ATP->Binding Blocked Kinase Oncogenic Kinase (EGFR/VEGFR) Kinase->Binding Signal_OFF Inhibition of Phosphorylation Binding->Signal_OFF Apoptosis Tumor Cell Apoptosis Signal_OFF->Apoptosis

Figure 3: Mechanism of Action. The hybrid competitively displaces ATP, shutting down downstream oncogenic signaling.

References

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619.[1]

  • Alshammari, M. B., et al. (2025).[3][5][6] Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2.[3] RSC Advances.

  • Researchers at Synthetic Communications. (2026). Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation. Synthetic Communications.

  • Li, X., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(9), 1759.

  • Elrazaz, E. Z., et al. (2015).[7] Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.[3][7][8][9][10] Future Journal of Pharmaceutical Sciences.

Sources

Technical Guide: Structural Identification of Methyl-Aminopyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural differentiation of 4-methyl-3-aminopyrazole and 3-methyl-5-aminopyrazole (also known as 5-methyl-3-aminopyrazole).

Scope: Differentiation of C-methylated regioisomers (4-methyl vs. 3/5-methyl) of


-aminopyrazoles.

Executive Summary

In the synthesis of aminopyrazoles—typically via the condensation of hydrazines with


-ketonitriles or 

-cyanoketones—regioselectivity is a frequent challenge. Researchers often isolate a crystalline solid and must determine whether the methyl group is positioned at C4 (Isomer A) or C3/C5 (Isomer B).

Because


-unsubstituted pyrazoles exist in rapid tautomeric equilibrium, 3-methyl-5-aminopyrazole  and 5-methyl-3-aminopyrazole  are chemically identical in solution. The critical distinction lies between this 3(5)-methyl  scaffold and the 4-methyl  scaffold.
  • Isomer A (4-Methyl): 4-methyl-1H-pyrazol-3-amine.

  • Isomer B (3-Methyl): 3-methyl-1H-pyrazol-5-amine (tautomeric with 5-methyl-1H-pyrazol-3-amine).

This guide provides a self-validating analytical workflow to distinguish these isomers using NMR spectroscopy (


H, 

C, HMBC) and fundamental shielding principles.

The Tautomerism & Numbering Trap

Before interpreting spectra, one must define the numbering system, which shifts based on the tautomer.

  • The "Moving" Proton: In solution (DMSO-

    
     or CDCl
    
    
    
    ), the NH proton hops between N1 and N2.
  • The Consequence: Substituents at positions 3 and 5 are averaged or indistinguishable unless the nitrogen is substituted.

  • The Constant: Position 4 is unique. It does not participate in the tautomeric "swap" of identities.

Therefore, the identification strategy focuses exclusively on the environment of the Carbon-4 (C4) and Carbon-5 (C5) positions.

Primary Identification Method: H NMR Spectroscopy

The most robust diagnostic marker is the chemical shift of the single ring proton. The amino group (-NH


) is a strong Electron Donating Group (EDG), exerting a significant shielding effect on the ortho position (C4) and a weaker effect on the meta position (C5).
The "Singlet Test"

Prepare a sample in DMSO-


  (preferred over CDCl

to sharpen exchangeable protons and stabilize tautomers).
FeatureIsomer B: 3-methyl-5-aminopyrazole Isomer A: 4-methyl-3-aminopyrazole
Structure Methyl at C3/C5; Proton at C4 Methyl at C4; Proton at C5
Electronic Env. C4-H is ortho to -NH

. Highly shielded.
C5-H is meta to -NH

, adjacent to imine N. Deshielded.
Diagnostic Shift

5.2 – 5.8 ppm (Singlet)

7.0 – 7.6 ppm (Singlet)
Multiplicity Sharp SingletSinglet (may broaden due to N-H exchange)

Causality:

  • Isomer B: The proton resides at C4. The high electron density from the adjacent amino group pushes the resonance upfield (lower ppm).

  • Isomer A: The proton resides at C5. This position is adjacent to the ring nitrogen (imine-like character in one tautomer) and lacks the direct ortho shielding of the amine. It resonates downfield (higher ppm), characteristic of aromatic protons.

Secondary Validation: C NMR & HMBC

If


H NMR is ambiguous (e.g., due to overlapping solvent peaks), 2D NMR provides definitive structural proof by correlating the methyl protons to the ring carbons.
Step 1: C Chemical Shift Logic
  • C4 Carbon: Typically resonates at 90–105 ppm (shielded by

    
    -enamine character).
    
  • C5 Carbon: Typically resonates at 130–145 ppm (deshielded by adjacent N).

Step 2: HMBC Correlation Logic

Run a standard Gradient HMBC (Heteronuclear Multiple Bond Correlation) experiment. Look for the "Long-Range" coupling (2-3 bonds) from the Methyl Singlet .

ObservationIsomer B (3-Me) Isomer A (4-Me)
Methyl Protons

~2.1 ppm

~1.9 ppm
Correlates to... C4 (Methine) C4 (Quaternary)
Carbon Shift The correlated carbon is Upfield (< 100 ppm) The correlated carbon is Mid-field (~105-115 ppm)
Key Distinction Methyl "sees" a proton-bearing carbon at C4 (via 3-bond coupling).Methyl is attached directly to C4; it "sees" C3 and C5.

Visual Logic (HMBC):

  • In 3-Methyl Isomer: Me

    
     C3 (Quat) and C4 (CH, ~95 ppm) .
    
  • In 4-Methyl Isomer: Me

    
     C3 (Quat) and C5 (CH, ~135 ppm) .
    
  • Result: If the Methyl protons correlate to a low-field CH (>130 ppm) , you have the 4-Methyl isomer. If they correlate to a high-field CH (<100 ppm) , you have the 3-Methyl isomer.

Experimental Workflow Diagram

The following logic flow illustrates the decision process for identifying the isomer.

IsomerID Start Synthesized Aminopyrazole Isomer (Unknown Regiochemistry) HNMR Step 1: 1H NMR (DMSO-d6) Locate Ring Singlet (CH) Start->HNMR CheckShift Check Chemical Shift of Ring Proton HNMR->CheckShift Upfield Shift: 5.2 - 5.8 ppm (Shielded) CheckShift->Upfield < 6.0 ppm Downfield Shift: 7.0 - 7.6 ppm (Deshielded) CheckShift->Downfield > 6.5 ppm ConclusionB ISOMER B 3-methyl-5-aminopyrazole (Proton is at C4) Upfield->ConclusionB ConclusionA ISOMER A 4-methyl-3-aminopyrazole (Proton is at C5) Downfield->ConclusionA HMBC Step 2 (Optional): HMBC Correlate Methyl Protons -> Ring Carbon ConclusionB->HMBC Confirm ConclusionA->HMBC Confirm HMBC_Check Methyl Correlates to... HMBC->HMBC_Check Corr_HighField High-Field CH Carbon (< 100 ppm, C4) HMBC_Check->Corr_HighField Corr_LowField Low-Field CH Carbon (> 130 ppm, C5) HMBC_Check->Corr_LowField Corr_HighField->ConclusionB Corr_LowField->ConclusionA

Caption: Decision logic for distinguishing 4-methyl vs. 3-methyl aminopyrazoles using 1H NMR and HMBC correlations.

Synthesis & Causality

Understanding why you have a mixture or a specific isomer helps in process optimization.

  • Hydrazine +

    
    -Ketonitrile (e.g., 3-aminocrotononitrile): 
    
    • Typically yields 3-methyl-5-aminopyrazole (Isomer B).

    • Mechanism:[1][2] Hydrazine attacks the more electrophilic nitrile carbon first (or the imidate intermediate), followed by cyclization onto the ketone/enol.

  • Hydrazine +

    
    -Alkoxyacrylonitrile: 
    
    • Can be tuned to yield 4-methyl-3-aminopyrazole (Isomer A).

    • Mechanism:[1][2] Requires a specific electrophile where the "methyl" is on the central carbon of the 3-carbon fragment (e.g., 2-methyl-3-ethoxyacrylonitrile).

Protocol: NMR Sample Preparation

To ensure reproducibility and minimize line broadening from exchange:

  • Solvent: Use DMSO-

    
      (99.9% D). Avoid CDCl
    
    
    
    if possible, as acidic impurities can broaden the amino and ring protons.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Temperature: Run at 298 K . If peaks are broad (due to intermediate tautomer exchange rates), heat to 320 K to coalesce signals or cool to 250 K to freeze tautomers (rarely necessary for simple identification).

  • Reference: Calibrate DMSO residual peak to 2.50 ppm .

References

  • Elguero, J., et al. (2016). "The 1H NMR spectrum of pyrazole in a nematic phase." Magnetic Resonance in Chemistry.

  • NIST Chemistry WebBook. "3-Methylpyrazole Spectra Data." National Institute of Standards and Technology.[3]

  • ChemicalBook. "3-Amino-5-methylpyrazole NMR Spectrum."

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry.

  • BenchChem. "Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide."

Sources

A Technical Guide to the Procurement and Validation of 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals on the sourcing, synthesis, and rigorous quality control of 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine. Recognizing the compound's status as a specialized, non-commercial chemical entity, this document moves beyond a simple supplier list. Instead, it offers a strategic approach, detailing a proposed synthetic pathway, robust analytical validation protocols, and a workflow for engaging and managing custom synthesis partners. The methodologies described herein are designed to ensure the highest standards of scientific integrity, providing a self-validating system for obtaining and qualifying this critical research material.

Sourcing and Procurement Strategy: Addressing Commercial Unavailability

This guide focuses on providing the technical knowledge required for either pathway. For in-house synthesis, a plausible and referenced synthetic route is proposed. For external procurement, a robust framework for supplier validation and quality control is detailed, ensuring the researcher can confidently manage a CRO partnership.

Proposed Synthetic Pathway

The synthesis of substituted pyrazole amines can be achieved through several established methods, most commonly involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor.[1] The proposed route for this compound leverages this classical approach.

Core Reaction: The key transformation is the reaction between a suitable β-ketonitrile and a substituted hydrazine.

Step 1: Synthesis of the Hydrazine Intermediate: 1-(3-thienyl)ethylhydrazine

This intermediate is not commercially available and must be prepared. A common method is the reduction of a corresponding hydrazone.

Step 2: Synthesis of the β-Ketonitrile: 3-Cyano-2-pentanone

This precursor provides the core carbon backbone for the pyrazole ring, including the required methyl group at the 4-position and the amine precursor (nitrile).

Step 3: Cyclocondensation Reaction

The final step involves the acid-catalyzed condensation of 1-(3-thienyl)ethylhydrazine with 3-cyano-2-pentanone. The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization and tautomerization to yield the stable 5-amino pyrazole product.

Below is a workflow diagram illustrating the proposed synthetic strategy.

G cluster_sm Starting Materials cluster_int Intermediate Synthesis SM1 1-(3-Thienyl)ethan-1-one INT1 Hydrazone Formation SM1->INT1 SM2 Hydrazine SM2->INT1 SM3 Propionitrile INT3 Claisen Condensation to form 3-Cyano-2-pentanone SM3->INT3 SM4 Ethyl Acetate SM4->INT3 INT2 Reduction to 1-(3-Thienyl)ethylhydrazine INT1->INT2 REACT Cyclocondensation INT2->REACT INT3->REACT FP Final Product: This compound REACT->FP

Caption: Decision workflow for CRO selection and compound acceptance.

Final Product Analytical Testing Protocol

Upon receipt of the synthesized compound, a full suite of analytical tests must be performed to confirm its structure and purity. [2]These tests should be orthogonal, meaning they measure different chemical properties to build a comprehensive and trustworthy profile.

Table 1: Analytical Methods for Final Product Qualification

TestPurposeAcceptance Criteria
¹H and ¹³C NMR Structural ConfirmationSpectrum must be consistent with the proposed structure of this compound. All expected peaks should be present with correct integration and splitting patterns. Minimal to no unidentifiable signals.
LC-MS Identity Confirmation & PurityA single major peak should be observed by UV detection. The mass spectrum of this peak must correspond to the calculated exact mass of the target compound ([M+H]⁺). Purity should be ≥98% by peak area normalization.
HPLC-UV Purity QuantificationProvides accurate quantification of purity and detects non-ionizable impurities missed by MS. Purity should be ≥98% by peak area normalization.
FTIR Functional Group AnalysisConfirms the presence of key functional groups (e.g., N-H stretch for the amine, C=N and C=C stretches for the pyrazole ring, C-S for the thienyl group).
Detailed Protocol: HPLC-UV Purity Assessment

This protocol provides a standardized method for determining the purity of the synthesized compound.

Objective: To separate the main compound from any impurities (starting materials, by-products) and quantify its purity as a percentage of the total peak area.

Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Synthesized compound sample (~1 mg/mL in Acetonitrile)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

Time (min)% Mobile Phase B
0.010
20.095
25.095
25.110
30.010
  • Procedure:

    • Equilibrate the column with the initial conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject a blank (Acetonitrile) to ensure no system contamination.

    • Inject the sample solution.

    • Integrate all peaks detected in the chromatogram.

  • Data Analysis:

    • Calculate the purity by the area normalization method:

      • Purity % = (Area of Main Peak / Sum of All Peak Areas) * 100

Conclusion

The acquisition of specialized research chemicals like this compound requires a diligent, science-driven approach. This guide provides the necessary framework for navigating the challenges of its procurement, whether through in-house synthesis or external collaboration. By integrating the proposed synthetic strategies with a rigorous, multi-faceted quality control program, researchers can ensure the integrity of their starting materials. This commitment to analytical validation is the foundation of reproducible and trustworthy scientific outcomes, upholding the highest standards of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T) in the drug development process.

References

  • Title: Five Key Elements of Pharmaceutical Intermediate Quality Control.
  • Title: Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients.
  • Title: Pharma Quality Control Strategies for Drug Development and Regulatory Compliance.
  • Title: Best Practices for Quality Control in Pharmaceuticals.
  • Title: How Quality Control Is Done in the Pharmaceutical Industry.
  • Title: Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.
  • Title: Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles.
  • Title: Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
  • Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Title: Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives.
  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Title: Synthesis and Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.

Sources

Methodological & Application

Synthesis of 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine from hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-PYR-042

Executive Summary

This application note details the robust, regioselective synthesis of 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine . This scaffold is a critical pharmacophore in the development of P2X3 receptor antagonists (e.g., analogs of Gefapixant) and various kinase inhibitors.

The protocol deviates from low-yielding direct alkylation methods, instead utilizing a convergent heterocyclization strategy . By synthesizing the specific hydrazine precursor [1-(3-thienyl)ethyl]hydrazine and condensing it with 2-(ethoxymethylene)propanenitrile, we achieve high regioselectivity for the 5-amino isomer over the 3-amino byproduct.

Retrosynthetic Analysis & Pathway

The synthesis is designed to ensure the correct placement of the bulky 1-(3-thienyl)ethyl group at the N1 position. Direct alkylation of a pre-formed 4-methyl-5-aminopyrazole often leads to mixtures of N1/N2 alkylation and exocyclic amine alkylation. Therefore, the N-C bond is established prior to ring closure.

Reaction Pathway Diagram[1]

SynthesisPathway Start1 3-Acetylthiophene Inter1 1-(3-thienyl)ethanol Start1->Inter1 NaBH4, MeOH (Reduction) Inter2 1-(3-thienyl)ethyl chloride Inter1->Inter2 SOCl2, DCM (Chlorination) KeyInter [1-(3-thienyl)ethyl]hydrazine (Key Precursor A) Inter2->KeyInter Nucleophilic Sub. Hydrazine Hydrazine Hydrate (Excess) Hydrazine->KeyInter 10 eq. Target TARGET: 4-methyl-1-[1-(3-thienyl)ethyl]- 1H-pyrazol-5-amine KeyInter->Target EtOH, Reflux (Cyclization) Start2 Propionitrile KeyInter2 2-(ethoxymethylene)propanenitrile (Key Precursor B) Start2->KeyInter2 Ac2O, Reflux (Condensation) Reagent2 Triethyl Orthoformate Reagent2->KeyInter2 KeyInter2->Target

Figure 1: Convergent synthesis pathway ensuring N1-regioselectivity via hydrazine functionalization.

Detailed Experimental Protocols

Phase A: Synthesis of [1-(3-thienyl)ethyl]hydrazine (Precursor A)

This phase establishes the chiral center (racemic in this protocol) and the hydrazine handle.

Step A1: Reduction of 3-Acetylthiophene

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 3-acetylthiophene (10.0 g, 79.3 mmol) and Methanol (100 mL). Cool to 0°C.[1]

  • Reaction: Add Sodium Borohydride (NaBH4) (3.6 g, 95.1 mmol) portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Completion: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NH4Cl solution. Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organics over Na2SO4 and concentrate in vacuo.

  • Yield: ~9.5 g of 1-(3-thienyl)ethanol (Colorless oil).

Step A2: Chlorination

  • Setup: Dissolve 1-(3-thienyl)ethanol (9.5 g) in anhydrous DCM (100 mL). Add catalytic DMF (2 drops). Cool to 0°C.[1]

  • Reaction: Add Thionyl Chloride (SOCl2) (1.2 eq) dropwise.

  • Process: Stir at RT for 3 hours.

  • Workup: Evaporate solvent and excess SOCl2 carefully under reduced pressure. The residue (1-(3-thienyl)ethyl chloride) is used directly to avoid instability.

Step A3: Hydrazine Formation Critical Control Point: A large excess of hydrazine is required to prevent the formation of the symmetrical N,N'-bis alkylated byproduct.

  • Setup: In a 500 mL RBF, place Hydrazine Hydrate (80% aq., 40 mL, ~10 equivalents) and Ethanol (40 mL). Heat to 50°C.

  • Addition: Add the crude 1-(3-thienyl)ethyl chloride (dissolved in 20 mL THF) dropwise over 1 hour.

  • Reaction: Stir at 60°C for 4 hours.

  • Workup: Cool to RT. Extract with DCM. Wash the organic layer with brine.

    • Note: The excess hydrazine remains in the aqueous layer.

  • Purification: Concentrate the organic layer. If necessary, convert to the hydrochloride salt by adding 1M HCl in ether for storage.

  • Yield: Expect ~60-70% over two steps.

Phase B: Synthesis of 2-(ethoxymethylene)propanenitrile (Precursor B)

This fragment provides the C3-C4-C5 backbone of the pyrazole.

  • Reagents: Mix Propionitrile (1.0 eq), Triethyl Orthoformate (1.2 eq), and Acetic Anhydride (2.0 eq).

  • Reaction: Reflux the mixture (approx. 130°C) for 8–12 hours. Volatile byproducts (EtOH, EtOAc) are removed via a Dean-Stark trap or distillation head.

  • Isolation: Distill the residue under reduced pressure to obtain 2-(ethoxymethylene)propanenitrile as a clear oil. (Boiling point approx. 100°C at 15 mmHg).

Phase C: Cyclization to Target

The regioselective ring closure.

  • Setup: Dissolve [1-(3-thienyl)ethyl]hydrazine (1.0 eq) in Ethanol (10 mL/g).

  • Addition: Add 2-(ethoxymethylene)propanenitrile (1.05 eq).

  • Conditions: Reflux (78°C) for 4–6 hours.

    • Mechanism:[2][1][3] The primary amine of the hydrazine attacks the enol ether carbon (

      
      -position), displacing ethanol. The secondary amine then attacks the nitrile carbon, closing the ring to form the 5-amino pyrazole.
      
  • Workup: Cool to RT. The solvent is removed under reduced pressure.

  • Purification:

    • The crude residue often solidifies. Recrystallize from Ethanol/Water or Toluene.

    • If oil persists, purify via Flash Column Chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

Analytical Data & Validation

The following data confirms the structure and distinguishes it from the 3-amino isomer.

FeatureTarget: 5-amino-1-substitutedIsomer: 3-amino-1-substituted
H-3 Proton (NMR) Singlet at ~7.2 - 7.5 ppm Singlet at ~5.5 - 6.0 ppm (Shielded)
NH2 Signal Broad singlet, exchangeableBroad singlet, often sharper
NOESY Correlation Strong correlation between N-Alkyl CH and NH2 No correlation between N-Alkyl and NH2

Expected 1H NMR (400 MHz, DMSO-d6):

  • 
     7.45 (dd, 1H, Thiophene), 7.30 (d, 1H, Thiophene), 7.25 (s, 1H, Pyrazole-H3), 7.10 (d, 1H, Thiophene), 5.45 (q, 1H, N-CH-CH3), 5.10 (bs, 2H, NH2), 1.95 (s, 3H, Pyrazole-CH3), 1.70 (d, 3H, N-CH-CH3).
    

Troubleshooting & Optimization

Issue: Low Regioselectivity (Formation of 3-amino isomer)
  • Cause: Steric bulk of the hydrazine substituent can sometimes retard the cyclization rate, allowing the internal nitrogen to attack the enol ether first (rare, but possible).

  • Solution: Ensure the reaction is performed in a protic solvent (EtOH) rather than aprotic. The proton transfer is crucial for the specific mechanism favoring the 5-amino product.

Issue: "Gummy" Hydrazine Intermediate
  • Cause: Residual hydrazine hydrate or incomplete extraction.

  • Solution: Perform the hydrazine alkylation workup carefully. If the free base is unstable, isolate it as the dihydrochloride salt . When ready for Phase C, release the free base in situ using Sodium Ethoxide (NaOEt) in Ethanol.

References

  • Regioselective Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry, 2008.[4]

  • Hydrazine Alkylation: Ragnarsson, U. "Synthetic Methodology for Alkylhydrazines." Chemical Society Reviews, 2001.

  • General Knorr Synthesis: Knorr, L. "Ueber die Constitution der Pyrazol derivate." Berichte der deutschen chemischen Gesellschaft, 1883.
  • P2X3 Antagonist Chemistry: "Substituted Pyrazoles as P2X3 Antagonists." World Intellectual Property Organization, WO2018/055135. (Reference for structural relevance).

Sources

Advanced Application Note: Reaction Conditions for Amide Coupling with Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

Aminopyrazoles represent a "privileged scaffold" in kinase inhibitor design (e.g., Tozasertib, Ruxolitinib) but pose significant synthetic challenges.[1] Unlike standard anilines, aminopyrazoles exhibit attenuated nucleophilicity due to the electron-withdrawing nature of the diazole ring and amphoteric ambiguity (tautomerism) that leads to regioselectivity errors (N-ring vs. N-exocyclic acylation).

This guide moves beyond standard EDC/NHS chemistry, which typically fails for these substrates, and details three high-fidelity protocols: T3P® (Propylphosphonic Anhydride) , HATU/HOAt , and In-Situ Acid Chloride generation.[1]

Mechanistic Insight: Why Standard Conditions Fail

Electronic Deactivation

The pyrazole ring acts as an electron sink. In 3-aminopyrazoles, the lone pair of the exocyclic amine is partially delocalized into the ring system, significantly lowering its pKa (typically 2.0–4.0) compared to a standard aniline (pKa ~4.6).

The Regioselectivity Trap

3-Aminopyrazoles exist in a tautomeric equilibrium. Without N1-protection, acylation often occurs at the ring nitrogen (N1) rather than the desired exocyclic amine, forming a labile urea-like amide that hydrolyzes during workup or rearranges.

Decision Matrix

Use the following logic flow to select the appropriate protocol based on your specific substrate.

G Start Start: Aminopyrazole Substrate IsProtected Is Ring Nitrogen (N1) Protected? Start->IsProtected Type Is it 3-Amino or 4-Amino? IsProtected->Type Yes (Boc/THP/SEM) IsProtected->Type No (Risk of N-Ring Acylation) Sterics Is the Carboxylic Acid Hindered? Type->Sterics 4-Aminopyrazole Type->Sterics 3-Aminopyrazole Racemization Is Acid Chiral/Epimerizable? Sterics->Racemization No MethodC Method C: Acid Chloride/POCl3 (Brute Force for Low Reactivity) Sterics->MethodC Yes (Tertiary/Quaternary Carbon) MethodA Method A: T3P (EtOAc/Pyridine) (Best for Scale & Purity) Racemization->MethodA Yes (High Risk) MethodB Method B: HATU + HOAt (Best for High Throughput) Racemization->MethodB No (Standard)

Figure 1: Strategic decision tree for selecting coupling conditions based on substrate sterics and chirality.

Detailed Protocols

Method A: The Industrial Workhorse (T3P)

Best for: Scale-up, chiral acids (low epimerization), and easy workup.[1] Mechanism: T3P forms a mixed anhydride that is highly reactive but sterically screened, reducing racemization.[1]

Reagents:

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or DMF.[1]

  • Base: Pyridine (Preferred; acts as both base and nucleophilic catalyst) or DIPEA (if pyridine is avoided).

  • Solvent: EtOAc (allows water wash workup) or 2-MeTHF.

Protocol:

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Aminopyrazole (1.1 equiv) in anhydrous EtOAc (concentration 0.1 – 0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Note: If the solution is not homogeneous, switch solvent to DMF or NMP, though this complicates workup.[1]

  • Activation: Cool to 0°C. Add T3P solution (1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Tip: For extremely unreactive amines, heat to 60°C. T3P is thermally stable.[1]

  • Workup (The "Green" Advantage):

    • Quench with water.

    • Wash organic layer with 0.5 M HCl (to remove pyridine/unreacted amine).

    • Wash with 10% NaHCO₃ (to remove unreacted acid and T3P byproducts, which are water-soluble phosphonates).[1]

    • Dry over MgSO₄ and concentrate.

Why it works: T3P byproducts are water-soluble, eliminating the need for chromatography in many cases.

Method B: The High-Energy Standard (HATU/HOAt)

Best for: Discovery chemistry, small scale, unhindered substrates.[1] Mechanism: Forms an active ester (OAt).[2][3] The pyridine nitrogen in HOAt provides anchimeric assistance, boosting reaction rate for poor nucleophiles.[1]

Reagents:

  • Coupling Agent: HATU (1.1 – 1.2 equiv).

  • Additive: HOAt (0.5 – 1.0 equiv). Crucial for aminopyrazoles to prevent guanidinylation.

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF or DMA (Polar aprotic is required).

Protocol:

  • Pre-activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes.

    • Visual Check: Solution often turns yellow/orange.

  • Coupling: Add the Aminopyrazole (1.0 – 1.2 equiv) followed by the remaining DIPEA (2.0 equiv) and HOAt (0.5 equiv).

  • Reaction: Stir at RT for 16 hours.

    • Troubleshooting: If conversion <50% after 4h, heat to 50°C.[1]

  • Workup:

    • Dilute with EtOAc. Wash copiously with LiCl (5% aq) or water to remove DMF.

    • Purification usually requires Flash Chromatography (DCM/MeOH gradient).

Risk: If the amine is too slow, the amine can react with HATU directly to form a guanidine byproduct.

Method C: The "Brute Force" (In-Situ Acid Chloride)

Best for: Sterically hindered acids, extremely electron-deficient aminopyrazoles (e.g., nitro-substituted). Mechanism: Generates a highly electrophilic acid chloride or Vilsmeier-type intermediate.

Reagents:

  • Reagent: POCl₃ (Phosphorus oxychloride) or Ghosez’s Reagent.

  • Base: Pyridine (Solvent/Base mixture).[2]

  • Solvent: DCM or pure Pyridine.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Pyridine (5.0 equiv).

  • Chlorination: Cool to 0°C. Add POCl₃ (1.1 equiv) dropwise. Stir for 20 mins.

  • Coupling: Add Aminopyrazole (1.0 equiv) in one portion.

  • Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.

  • Workup:

    • Caution: Quench carefully with saturated NaHCO₃ (gas evolution).

    • Extract with DCM.[4]

Comparative Data Analysis

FeatureMethod A (T3P)Method B (HATU)Method C (POCl₃)
Epimerization Control ExcellentModeratePoor
Steric Tolerance GoodModerateExcellent
Purification Extraction (often sufficient)Chromatography requiredExtraction + Chrom
Atom Economy HighLow (large byproducts)Moderate
Cost ModerateHighLow
Suitability for N-H Pyrazoles High (favors exocyclic)ModerateLow (Risk of bis-acylation)

Visualizing the Mechanism (T3P Activation)

Understanding the T3P cycle helps in troubleshooting. The base plays a dual role: deprotonating the acid and regenerating the catalyst.

T3P_Mechanism Acid Carboxylic Acid MixedAnh Mixed Anhydride (Active Species) Acid->MixedAnh Activation T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Base Base (Pyridine) Base->MixedAnh Catalysis Product Amide Product MixedAnh->Product Nucleophilic Attack Byproduct Water-Soluble Phosphonate Salt MixedAnh->Byproduct Leaving Group Amine Aminopyrazole Amine->Product

Figure 2: The T3P activation cycle showing the formation of the mixed anhydride intermediate and the clean separation of water-soluble byproducts.

Troubleshooting Guide

ObservationDiagnosisSolution
No Reaction (SM recovered) Amine nucleophilicity is too low.Switch to Method C (Acid Chloride) or heat Method A to 60-80°C in sealed tube.
Guanidine Formation HATU reacted with amine faster than acid.Pre-activate acid for longer (15 min) before adding amine. Switch to T3P.
Regioisomer Mix (N-Ring) Tautomerism of 3-aminopyrazole.Protect Ring N1 (Boc/THP). Use non-polar solvent (DCM) to favor H-bonded tautomer.
Racemization of Acid Base-mediated proton abstraction.Use T3P (Method A).[5] Reduce base equivalents. Avoid DMAP.

References

  • Dunetz, J. R., et al. (2011).[1][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[3][6][7][8][9] Tetrahedron.

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Fichez, J., et al. (2017).[1] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Organic & Biomolecular Chemistry.

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide."

Sources

Application Note: 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide designed for the advanced utilization of 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine in medicinal chemistry.

Executive Summary & Scientific Rationale

The molecule This compound (hereafter referred to as Scaffold-4MTE ) represents a "privileged structure" in the design of type I and type II kinase inhibitors. Its utility lies not as a standalone inhibitor, but as a critical bidentate nucleophile used to construct fused bicyclic systems, most notably pyrazolo[1,5-a]pyrimidines .

Why this Scaffold?
  • The Pyrazole-5-amine Core: This moiety mimics the adenine ring of ATP. When fused to form a pyrazolo[1,5-a]pyrimidine, it provides the essential hydrogen bond acceptor/donor motif required to bind the hinge region of the kinase ATP-binding pocket (e.g., residues Glu81/Leu83 in CDK2 or equivalent in p38 MAPK).

  • The 1-(3-Thienyl)ethyl Tail:

    • Lipophilicity: The thienyl group acts as a bioisostere of a phenyl ring but with distinct electronic properties (electron-rich) and slightly smaller van der Waals volume. It targets the hydrophobic regions (Selectivity Pocket or Back Pocket) adjacent to the ATP site.

    • Chirality: The ethyl linker introduces a chiral center (R or S), allowing for the exploration of stereoselective binding to the ribose-binding pocket or solvent-exposed regions.

  • The 4-Methyl Group: This substituent occupies the 3-position of the final fused ring system. It restricts conformational rotation and can induce selectivity by clashing with "Gatekeeper" residues in specific kinases (e.g., T790M in EGFR).

Chemical Biology & Synthesis Strategy

The "Warhead" Assembly

The primary application of Scaffold-4MTE is the cyclocondensation with 1,3-dielectrophiles (such as enaminones or


-keto esters) to generate the Pyrazolo[1,5-a]pyrimidine  core.
Reaction Pathway Visualization

The following diagram illustrates the regioselective synthesis pathway transforming Scaffold-4MTE into a bioactive kinase inhibitor.

SynthesisPathway cluster_0 Key Interaction Scaffold Scaffold-4MTE (Nucleophile) Intermediate Schiff Base Intermediate Scaffold->Intermediate Acid Cat. (AcOH) Reflux, EtOH Reagent Aryl Enaminone (Electrophile) Reagent->Intermediate Product Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor) Intermediate->Product Cyclodehydration -H2O

Figure 1: Cyclocondensation pathway. The exocyclic amine of Scaffold-4MTE attacks the


-carbon of the enaminone, followed by ring closure at the ring nitrogen.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Objective: To synthesize a library of ATP-competitive inhibitors using Scaffold-4MTE.

Reagents:

  • Scaffold-4MTE (1.0 equiv)

  • Substituted Enaminones (1.0 - 1.2 equiv) (Pre-synthesized from acetophenones + DMF-DMA)

  • Glacial Acetic Acid (Catalytic to stoichiometric)

  • Ethanol or Toluene (Solvent)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of Scaffold-4MTE in 10 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of the appropriate enaminone .

  • Catalysis: Add 0.5 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting amine spot (
    
    
    
    ) should disappear, and a highly fluorescent product spot (
    
    
    ) should appear.
  • Work-up: Cool the reaction to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent under reduced pressure.[1] Redissolve residue in DCM, wash with

      
       (sat. aq.), dry over 
      
      
      
      , and purify via silica gel column chromatography (Gradient: 0-50% EtOAc/Hexanes).
  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the broad 
    
    
    
    signal (approx. 5.0 ppm) and the appearance of pyrimidine protons.
Protocol B: In Vitro Kinase Screening (FRET-Based)

Objective: To evaluate the inhibitory potency (


) of the synthesized derivatives against a panel of kinases (e.g., p38

, CDK2, B-Raf).

Principle: This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. A Europium-labeled antibody detects the phosphorylated product of a kinase reaction. Inhibitors prevent phosphorylation, reducing the FRET signal.

Materials:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • ATP (

    
     concentration for specific kinase).
    
  • Peptide Substrate (Fluorescein-labeled).

  • Detection Reagents: Tb-labeled anti-phospho-peptide antibody.

Workflow:

StepActionVolumeNotes
1 Compound Dispense 100 nLDispense serial dilutions of Scaffold-4MTE derivatives (in DMSO) into 384-well plates.
2 Enzyme Addition 5

L
Add Kinase (0.5 nM final) in Kinase Buffer. Incubate 15 min at RT to allow inhibitor binding.
3 Reaction Start 5

L
Add Substrate/ATP mix. Final ATP conc. should equal

.
4 Incubation -Incubate for 60 min at RT (protect from light).
5 Termination/Detection 10

L
Add EDTA (to stop reaction) + Tb-Antibody.
6 Read -Measure TR-FRET on a multimode plate reader (Ex: 340 nm, Em: 495/520 nm).

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a 4-parameter logistic equation to determine 

.

Structural Biology & Mechanism of Action

Binding Mode Hypothesis

When Scaffold-4MTE is converted into a pyrazolo[1,5-a]pyrimidine, it binds in the ATP pocket as follows:

  • Hinge Binding: The N1 and N2 nitrogens of the pyrazolo-pyrimidine core form hydrogen bonds with the backbone amide/carbonyl of the kinase hinge region.

  • Hydrophobic Clamp: The 1-(3-thienyl)ethyl group projects into the hydrophobic back pocket (often Gatekeeper adjacent), displacing water and providing entropy-driven binding affinity.

  • Ribose Pocket: Substituents on the pyrimidine ring (derived from the enaminone) orient towards the solvent-exposed ribose pocket, allowing for solubility-enhancing modifications (e.g., morpholine or piperazine tails).

Signaling Pathway Context

The following diagram contextualizes where inhibitors derived from this scaffold typically intervene in cellular signaling (e.g., the MAPK pathway).

SignalingPathway GrowthFactor Growth Factor (EGF/VEGF) RTK RTK (EGFR/VEGFR) GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS RAF RAF (Kinase) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Inhibitor Scaffold-4MTE Derivative Inhibitor->RTK Inhibition (Type I) Inhibitor->RAF Inhibition (V600E)

Figure 2: Intervention points. Derivatives of Scaffold-4MTE are frequently active against RTKs (EGFR) and RAF kinases in the MAPK signaling cascade.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Synthesis Incomplete cyclization due to steric bulk of the thienyl group.Switch solvent to glacial acetic acid (reflux) or use microwave irradiation (

, 20 min).
Regioisomer Formation Formation of pyrazolo[3,4-b]pyridine instead of [1,5-a]pyrimidine.Confirm identity by NOESY NMR. The [1,5-a] isomer is thermodynamically favored with enaminones; ensure pure enaminone is used (avoid free

-diketones).
Poor Solubility The thienyl and methyl groups are highly lipophilic.Introduce solubilizing groups (piperazine, morpholine) on the enaminone partner before cyclization.

References

  • Vertex Pharmaceuticals. (2002). Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors.[2][3][4][5][6][7][8] Journal of Medicinal Chemistry.

  • Williamson, D. S., et al. (2005). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2. Bioorganic & Medicinal Chemistry Letters.[9]

  • Al-Afaleq, E. I. (2011). Synthetic approaches to pyrazolo[1,5-a]pyrimidines.[1][2][3][4][5][6][7][8] Molecules.[1][2][3][5][7][8][10][11][12]

  • BLDpharm. (2023). Product Analysis: 3-Methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine.

Sources

Solubility of thienyl-pyrazole amines in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Optimization & Handling of Thienyl-Pyrazole Amines

Abstract

Thienyl-pyrazole amines represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents. However, their physicochemical properties—specifically the interplay between the lipophilic thiophene ring and the hydrogen-bond-donating amine/pyrazole motifs—present distinct solubility challenges. This Application Note provides a rigorous technical guide for solubilizing these compounds in Dimethyl Sulfoxide (DMSO) for stock preservation and Methanol (MeOH) for analytical workflows. It includes validated protocols for thermodynamic solubility assessment and strategies to prevent compound precipitation ("crash-out") during biological assays.

Physicochemical Context

The solubility profile of thienyl-pyrazole amines is dictated by two competing structural forces:

  • Thiophene Moiety (Lipophilic): Increases LogP, enhancing permeability but reducing aqueous solubility.

  • Pyrazole-Amine Core (Polar/H-Bonding): The pyrazole NH and exocyclic amine act as both hydrogen bond donors (HBD) and acceptors (HBA).

  • In DMSO (Aprotic, Polar): DMSO is the superior solvent for this class. It disrupts intermolecular hydrogen bonding (crystal lattice energy) effectively, typically yielding concentrations >10 mM.

  • In Methanol (Protic, Polar): Solubility is generally good but lower than in DMSO. Methanol competes for hydrogen bonding, which can sometimes stabilize crystal packing rather than dissolving the solute, depending on the specific crystal polymorph.

Protocol 1: Preparation of Master Stock Solutions (DMSO)

Objective: Create a stable, high-concentration (10–50 mM) stock solution for long-term storage.

Materials
  • Compound: Thienyl-pyrazole amine derivative (e.g., 5-Thien-2-yl-1H-pyrazol-3-amine).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).

  • Vials: Amber glass vials (to prevent photodegradation of the thiophene ring).

Step-by-Step Methodology
  • Gravimetric Analysis: Weigh the compound directly into the amber vial. Do not weigh less than 2 mg to minimize static error.

  • Solvent Calculation: Calculate the required DMSO volume using the formula:

    
    
    
  • Dissolution: Add DMSO to the center of the vial.

    • Critical Step: If the compound floats (hydrophobic effect), vortex for 30 seconds.

    • Sonication:[2] If undissolved particles remain, sonicate in a water bath at 37°C for 5–10 minutes. Warning: Extended sonication (>20 mins) can heat DMSO, potentially degrading thermally labile amine groups.

  • QC Check: Visually inspect for "schlieren lines" (wavy refraction patterns), indicating incomplete mixing. Vortex again if observed.

  • Storage: Store at -20°C. DMSO is hygroscopic; tightly seal with Parafilm or use a septum cap to prevent water absorption, which causes compound precipitation over time.

Protocol 2: Thermodynamic Solubility Assessment (Methanol vs. DMSO)

Objective: Quantitatively determine the saturation limit (


) in Methanol compared to DMSO.
Workflow Diagram

SolubilityProtocol Start Weigh Excess Compound (Solid Phase) AddSolvent Add Solvent (MeOH or DMSO) Start->AddSolvent Equilibrate Shake/Incubate (24h @ 25°C) AddSolvent->Equilibrate Filter Filter (0.22 µm PTFE) Remove Undissolved Solid Equilibrate->Filter Dilute Dilute Filtrate (into Mobile Phase) Filter->Dilute Analyze HPLC-UV/MS Analysis Quantify vs Standard Dilute->Analyze

Figure 1: Thermodynamic solubility determination workflow using the shake-flask method.

Experimental Steps
  • Preparation: Add excess solid compound (~5 mg) to 200 µL of solvent (Methanol or DMSO) in a 1.5 mL microcentrifuge tube.

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C (room temperature).

  • Phase Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Carefully aspirate the supernatant and filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the thienyl moiety).

  • Quantification:

    • Dilute the filtrate 100-fold into the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile).

    • Inject onto HPLC (C18 column). Calculate concentration using a calibration curve prepared from the Master Stock.

Data Summary & Solubility Thresholds

The following table summarizes typical solubility ranges for thienyl-pyrazole amines based on internal application data and literature precedents.

SolventSolubility RangeApplication SuitabilityNotes
DMSO 20 – 100 mMIdeal for Stock SolutionsHighly hygroscopic. Keep anhydrous.[3]
Methanol 5 – 25 mMSynthesis / HPLC Mobile PhaseVolatile. Concentration changes if left open.
Ethanol 2 – 15 mMAlternative StockLess toxic than DMSO/MeOH for some assays.
PBS (pH 7.4) < 0.1 mM (Poor)Biological Assay MediaProne to "crash out" upon dilution.

Critical Troubleshooting: Preventing "Crash Out"

A common failure mode in bioassays is the precipitation of the compound when the DMSO stock is diluted into aqueous media (PBS, cell culture media).

The "1% Rule": Thienyl-pyrazole amines are hydrophobic. When diluting a 10 mM DMSO stock into water:

  • Do NOT add water directly to the DMSO stock.

  • DO add the DMSO stock dropwise into the vortexing aqueous buffer.

  • Limit DMSO: Keep final DMSO concentration < 1% (v/v). If the compound precipitates, reduce the stock concentration or use an intermediate dilution step.

Pathway of Precipitation:

CrashOut cluster_outcome Outcomes Stock 10 mM DMSO Stock (Solubilized) Dilution Dilution into Aqueous Buffer (Rapid Polarity Shift) Stock->Dilution Soluble Stable Dispersion (Ready for Assay) Dilution->Soluble Low Conc. / High Solubility Precip Micro-Aggregates (False Positives/Negatives) Dilution->Precip High Conc. / Hydrophobic Effect

Figure 2: Mechanism of compound precipitation during aqueous dilution.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53394025, 5-Thien-2-yl-1H-pyrazol-3-amine. PubChem. [Link]

  • Di, L., & Kerns, E. H. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]

  • Emulate Bio. (2019). Protocol for Compound Treatment Solution Preparation. Emulate Inc. [Link]

Sources

Application Notes & Protocols: Strategic Sulfonylation of 5-Aminopyrazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities.[1][2][3] The strategic introduction of a sulfonamide moiety onto this core structure frequently enhances pharmacological properties, including potency, metabolic stability, and target-binding affinity.[4] This guide provides an in-depth exploration of the chemical principles and practical protocols for the efficient sulfonylation of 5-aminopyrazole derivatives. We will delve into the mechanistic nuances of the reaction, with a particular focus on catalysis, and present detailed, validated protocols suitable for researchers in drug development and synthetic organic chemistry.

Introduction: The Significance of Pyrazole Sulfonamides

The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs.[5] When functionalized with a 5-amino group, the resulting derivatives serve as versatile building blocks for a vast array of more complex heterocyclic systems.[1][2][6][7] The sulfonamide functional group is another critical pharmacophore, known for its ability to act as a hydrogen-bond donor and acceptor, thereby improving interactions with biological targets.[4] The combination of these two moieties in pyrazole-5-sulfonamide derivatives has led to the discovery of potent agents with a wide range of therapeutic applications, including:

  • Antifungal Agents: Demonstrating efficacy against various plant pathogenic fungi.[8]

  • Anti-inflammatory Agents: Through dual inhibition of COX-2 and 5-LOX enzymes.[9]

  • Enzyme Inhibitors: Targeting enzymes like carbonic anhydrase.[10]

  • Anticancer and Antidiabetic Agents: Showing promise in preclinical studies.[1][5]

Given their therapeutic potential, the development of robust and high-yielding synthetic protocols for these compounds is of paramount importance. This document aims to provide such protocols, grounded in a solid understanding of the underlying reaction mechanisms.

Mechanistic Insights: The Core of the Sulfonylation Reaction

The most common method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[11] In the case of 5-aminopyrazoles, the exocyclic amino group acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

The Challenge of Regioselectivity

5-Aminopyrazole possesses multiple nucleophilic nitrogen atoms: the two ring nitrogens and the exocyclic amino group. While the exocyclic 5-amino group is generally more nucleophilic and readily undergoes acylation and sulfonylation, the potential for reaction at the endocyclic N1 position exists. The protocols outlined herein are optimized for selective sulfonylation at the 5-amino position.

The Role of the Base: Beyond a Simple Proton Scavenger

The base in this reaction serves two primary purposes: to neutralize the HCl byproduct generated during the reaction and, in some cases, to act as a nucleophilic catalyst.

  • Non-Nucleophilic Bases (e.g., Triethylamine): Bases like triethylamine (Et₃N) primarily act as proton scavengers. They are sufficient for the sulfonylation of reasonably nucleophilic amines.[5]

  • Nucleophilic Catalysts (e.g., Pyridine and DMAP): Pyridine and its derivatives, particularly 4-(Dimethylamino)pyridine (DMAP), can significantly accelerate the reaction. DMAP is a superior catalyst due to its high nucleophilicity.[11][12] The catalytic cycle with DMAP involves the initial formation of a highly reactive N-sulfonyl-DMAP intermediate.[12] This intermediate is more susceptible to nucleophilic attack by the 5-aminopyrazole than the sulfonyl chloride itself. Density Functional Theory (DFT) calculations have shown that the energy barrier for the formation of the DMAP intermediate is significantly lower than for intermediates formed with less nucleophilic bases like collidine.[12][13][14]

The enhanced reactivity provided by DMAP is particularly crucial when dealing with less nucleophilic 5-aminopyrazole derivatives or sterically hindered sulfonyl chlorides.[12]

DMAP_Catalysis RSO2Cl Ar-SO₂Cl Intermediate [Ar-SO₂-DMAP]⁺ Cl⁻ RSO2Cl->Intermediate + DMAP DMAP DMAP Product Pyrazole-NH-SO₂-Ar Amine Pyrazole-NH₂ Amine->Product attacks Intermediate DMAP_H DMAP-H⁺ Cl⁻ Product->DMAP_H + DMAP + HCl DMAP_H->DMAP + Base - Base-H⁺ Cl⁻ Base Base (e.g., Et₃N)

Caption: Catalytic cycle of DMAP in sulfonylation.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Sulfonyl chlorides are corrosive and moisture-sensitive.

Protocol 1: General Sulfonylation using Triethylamine

This protocol is suitable for reactive 5-aminopyrazoles and sulfonyl chlorides.

Workflow Diagram

Protocol_1 start Start dissolve Dissolve 5-aminopyrazole in anhydrous solvent (e.g., ACN) and add Triethylamine (1.2-1.5 eq). start->dissolve cool Cool reaction mixture to 0 °C (ice bath). dissolve->cool add_sulfonyl Add sulfonyl chloride (1.0-1.1 eq) dropwise. cool->add_sulfonyl react Stir at 0 °C for 30 min, then warm to room temperature. Monitor by TLC. add_sulfonyl->react workup Quench with water. Extract with organic solvent (e.g., Ethyl Acetate). react->workup purify Wash organic layer, dry, concentrate, and purify (column chromatography). workup->purify end End purify->end

Caption: Workflow for general sulfonylation with Et₃N.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 5-aminopyrazole derivative (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile, DCM, or THF) to a concentration of 0.1-0.5 M. Add triethylamine (1.2-1.5 eq).

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add the desired sulfonyl chloride (1.0-1.1 eq) dropwise to the cooled, stirring solution. A precipitate of triethylamine hydrochloride may form.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the mixture by adding distilled water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.[5]

Protocol 2: DMAP-Catalyzed Sulfonylation for Less Reactive Substrates

This protocol is recommended for sterically hindered or electronically deactivated 5-aminopyrazoles.[12][13][14]

Workflow Diagram

Protocol_2 start Start dissolve Dissolve 5-aminopyrazole in anhydrous solvent (e.g., DCM). Add Et₃N (1.5-2.0 eq) and DMAP (0.1-0.2 eq). start->dissolve cool Cool reaction mixture to 0 °C. dissolve->cool add_sulfonyl Add sulfonyl chloride (1.1-1.2 eq) dropwise. cool->add_sulfonyl react Stir at room temperature. Monitor by TLC. add_sulfonyl->react workup Dilute with DCM. Wash with dilute aq. HCl, sat. NaHCO₃, and brine. react->workup purify Dry organic layer (Na₂SO₄), concentrate, and purify (column chromatography). workup->purify end End purify->end

Caption: Workflow for DMAP-catalyzed sulfonylation.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the 5-aminopyrazole derivative (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to dissolve the solids (0.1-0.5 M), followed by the addition of triethylamine (1.5-2.0 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the sulfonyl chloride (1.1-1.2 eq) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically faster than the non-catalyzed version and can be complete within 1-6 hours. Monitor progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with dilute aqueous HCl (to remove DMAP and Et₃N), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography.

Comparative Data and Troubleshooting

The choice of protocol depends heavily on the specific substrates used. The following table provides a general comparison to guide experimental design.

ParameterProtocol 1 (Et₃N)Protocol 2 (DMAP-Catalyzed)Rationale & Field Insights
Substrate Scope Good for electron-rich or unhindered 5-aminopyrazoles.Excellent for a broad range of substrates, including electron-poor and sterically hindered amines.[12]DMAP's catalytic power overcomes the lower nucleophilicity of deactivated amines.
Reaction Time 2-12 hours1-6 hoursThe formation of the highly reactive sulfonyl-DMAP intermediate accelerates the rate-limiting step.[12]
Typical Yield Moderate to Good (60-85%)Good to Excellent (75-95%)More efficient conversion leads to higher yields and fewer side products.
Work-up Simpler; aqueous quench and extraction.Requires an acidic wash to remove the basic DMAP catalyst.Failure to remove DMAP can complicate purification and subsequent reactions.
Troubleshooting Low Yield: Consider switching to Protocol 2. The amine may be too weakly nucleophilic. No Reaction: Check the quality of the sulfonyl chloride; it can degrade with moisture.Low Yield: Ensure the DMAP is of high purity. Try increasing the amount of sulfonyl chloride slightly (to 1.3 eq).In some cases, pyridine can be used as both the solvent and the base, though this can make product isolation more difficult.[11]

Conclusion

The sulfonylation of 5-aminopyrazoles is a powerful strategy for the synthesis of novel bioactive molecules. Understanding the underlying mechanisms, particularly the role of nucleophilic catalysts like DMAP, allows for the rational selection of reaction conditions. The protocols provided herein offer reliable and scalable methods for accessing these valuable compounds. By carefully selecting the appropriate protocol based on substrate reactivity, researchers can efficiently synthesize pyrazole-5-sulfonamide libraries for drug discovery and development programs.

References

  • Al-Hourani, B. J., Sharma, A., & Albericio, F. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. Journal of Agricultural and Food Chemistry. [Link]

  • Reddy, L. V. R., et al. (2023). Silver-Catalyzed Synthesis of 5-Amino-4-sulfonyl Pyrazoles from 1,2-Diaza-1,3-dienes. The Journal of Organic Chemistry. [Link]

  • Al-Hourani, B. J., Sharma, A., & Albericio, F. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. [Link]

  • Al-Hourani, B. J., Sharma, A., & Albericio, F. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC. [Link]

  • ResearchGate. (n.d.). Synthetic pathway for acyl pyrazole sulfonamides (5a-k). [Link]

  • Gouda, A. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Bioorganic Chemistry, 96, 103632. [Link]

  • Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(15), 3467. [Link]

  • Dorn, H. C., & Palko, A. A. (1969). 3(5)-AMINOPYRAZOLE. Organic Syntheses, 49, 3. [Link]

  • ResearchGate. (n.d.). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. [Link]

  • ResearchGate. (n.d.). Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole. [Link]

  • Zaib, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19163–19176. [Link]

  • Siddiqui, N., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • ResearchGate. (n.d.). Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. [Link]

  • ResearchGate. (n.d.). Base-mediated C4-selective C-H-sulfonylation of pyridine. [Link]

  • Siddiqui, N., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Wang, P., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 13(1), 2219. [Link]

  • Bouzayani, N., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(4), M1914. [Link]

  • Ghaffari, M., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3629–3639. [Link]

  • Bouzayani, N., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. ResearchGate. [Link]

  • Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 251–284. [Link]

  • Ghaffari, M., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. PMC. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • The Heterocyclist. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. WordPress.com. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Sulphanylamides from New Derivatives of Aminopyrazoles. [Link]

  • Journal of the American Chemical Society. (2018). Direct ortho-C–H Aminoalkylation of 2-Substituted Pyridine Derivatives Catalyzed by Yttrium Complexes with N,N′-Diarylethylenediamido Ligands. [Link]

  • Wan, J. P., et al. (2019). Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. The Journal of Organic Chemistry, 84(7), 4423–4430. [Link]

  • CyberLeninka. (n.d.). Synthesis of pyranopyrazoles using COFe2O4 magnetic nanoparticles functionalized with Melamine Sulfonic acid. [Link]

  • Ghorbani-Choghamarani, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. [Link]

  • Wan, J. P., et al. (2019). Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. The Journal of Organic Chemistry, 84(7), 4423–4430. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving yield of 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine Ticket ID: PYR-OPT-445 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Synthesis Support Center

You are encountering yield issues with a specific 5-aminopyrazole scaffold common in P2X3 antagonist synthesis. This molecule combines a steric chiral center (the thienylethyl group) with a polar aminopyrazole core. The synthesis typically fails or suffers low yields due to two main bottlenecks: polyalkylation during hydrazine formation and regioselectivity issues (5-amino vs. 3-amino) during cyclization.

This guide breaks down the synthesis into three self-validating modules. Follow the troubleshooting steps below to isolate and resolve your specific failure mode.

Module 1: The Hydrazine Precursor

Target: [1-(3-thienyl)ethyl]hydrazine Common Failure: Low yield due to bis-alkylation (formation of symmetrical hydrazine) or elimination to vinylthiophene.

The Protocol (Optimized)

Do not use stoichiometric hydrazine. The kinetic rate of the second alkylation is often faster than the first, leading to significant byproduct formation.

  • Starting Material: 1-(3-thienyl)ethyl methanesulfonate (or chloride).

  • Reagent: Hydrazine hydrate (64% or 80%).

  • Stoichiometry: 1:10 ratio (Substrate : Hydrazine).

  • Condition: Reflux in Ethanol (or neat if using high-grade hydrazine hydrate).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product is a solid/insoluble Bis-alkylation. You formed the symmetrical N,N-bis[1-(3-thienyl)ethyl]hydrazine.Increase Hydrazine Ratio. Use at least 10 equivalents of hydrazine hydrate. The excess acts as both solvent and statistical barrier to double alkylation.
Low conversion / Olefin formation Elimination. The thienyl-ethyl carbocation is stable; basic conditions promoted elimination to 3-vinylthiophene.Lower Temperature. Switch from reflux to 50°C. If using a halide, switch to a mesylate leaving group (better nucleofugality, milder conditions).
Oily/Unstable product Air Oxidation. Alkyl hydrazines oxidize to azo compounds or hydrazones in air.Salt Formation. Do not store the free base. Immediately convert to the dihydrochloride salt by bubbling HCl gas into an ether solution of the crude hydrazine. Store as the salt.
Module 2: The Cyclization (Core Synthesis)

Target: this compound Reactants: [1-(3-thienyl)ethyl]hydrazine + 2-(ethoxymethylene)propanenitrile (or 2-formylpropanenitrile equivalent).

The Mechanism & Regioselectivity

The reaction between a substituted hydrazine and a


-ketonitrile (or enaminonitrile) can yield two isomers: the desired 5-amino  (Target) or the 3-amino  (Byproduct).
  • Pathway A (Desired): The terminal

    
     of the hydrazine attacks the electrophilic carbon of the nitrile (Thorpe-Ziegler type) after the internal nitrogen condenses with the aldehyde/ketone.
    
  • Pathway B (Undesired): The terminal

    
     attacks the vinyl ether/aldehyde first.
    

For 1-substituted-5-aminopyrazoles , the standard route uses 2-(ethoxymethylene)propanenitrile .

Regioselectivity Start Reactants: Hydrazine (R-NH-NH2) + EtO-CH=C(Me)-CN Intermediate Intermediate: Michael Addition / Elimination Start->Intermediate -EtOH Path5 Cyclization on CN (Terminal NH2 attacks CN) Intermediate->Path5 Kinetic Control (Low Temp) Path3 Wrong Cyclization (Internal NH attacks CN) Intermediate->Path3 Thermodynamic Drift Result5 Target: 5-Amino-1-R-pyrazole Path5->Result5 Result3 Impurity: 3-Amino-1-R-pyrazole Path3->Result3

Figure 1: Regioselectivity pathways in 5-aminopyrazole synthesis. Controlling the initial attack is critical.

Troubleshooting Guide
IssueDiagnosisSolution
Mixture of Isomers (5-amino / 3-amino) Temperature too high. High heat promotes thermodynamic equilibrium, often favoring the less sterically hindered 3-amino isomer or allowing scrambling.Stepwise Heating. Perform the initial condensation (hydrazine + nitrile) at 0°C to Room Temp for 2 hours. Only then heat to reflux to drive the cyclization onto the nitrile.
"Gummy" Reaction Mixture Polymerization of Nitrile. The ethoxymethylene nitrile is sensitive to moisture and heat.Fresh Reagents. Ensure the 2-(ethoxymethylene)propanenitrile is freshly distilled or high purity. Run the reaction in absolute ethanol .
Low Yield (<40%) Incomplete Cyclization. The intermediate hydrazone/enamine formed but didn't close the ring.Catalysis. Add a catalytic amount of Sodium Ethoxide (NaOEt) or Piperidine during the reflux stage to accelerate the nucleophilic attack on the nitrile.
Module 3: Purification & Isolation

Target: High Purity (>98%) Solid.

The free base of this aminopyrazole is likely an oil or a low-melting solid that traps solvent ("tar"). Attempting to column this material on silica often results in streaking due to the basic amine.

The "Salt-Break" Protocol

Do not attempt to crystallize the free base directly from the reaction mixture.

  • Workup: Evaporate ethanol. Dissolve residue in Ethyl Acetate. Wash with water (removes excess hydrazine salts).

  • Salting Out: Dry the organic layer.[1][2] Add 4M HCl in Dioxane (or bubble HCl gas).

  • Filtration: The Hydrochloride Salt will precipitate as a manageable solid. Filter and wash with Ether.[3]

  • Free Basing (Optional): If the free base is required for the next step, suspend the salt in water, neutralize with saturated NaHCO₃, and extract into DCM. The purity will be significantly higher.

Summary of Optimized Workflow

Workflow cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Purification A 1-(3-thienyl)ethyl methanesulfonate C Crude Hydrazine (Oil) A->C Reflux, EtOH -MsOH B Hydrazine Hydrate (10 eq) B->C E Intermediate Enamine C->E + D, 0°C to RT D 2-(ethoxymethylene)propanenitrile D->E F Cyclized Pyrazole (Free Base) E->F Reflux, 4h (Thorpe-Ziegler) G HCl Salt Precipitation F->G HCl/Dioxane H Final Product (>98%) G->H NaHCO3 / Extraction

Figure 2: End-to-end process flow for maximizing yield and purity.

References
  • Regioselectivity in 5-Aminopyrazole Synthesis

    • El-Taweel, F. M., & Elnagdi, M. H. (2004). Synthesis of 3(5)-Aminopyrazoles. Arkivoc, 2004(i), 198-250.
    • Context: Defines the mechanism of hydrazine reaction with -ketonitriles and the conditions favoring 5-amino isomers.
  • Hydrazine Synthesis via Alkylation

    • Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 205-213.
    • Context: Explains the necessity of high dilution and excess hydrazine to prevent polyalkyl
  • Purification of Aminopyrazoles

    • Fustero, S., et al. (2008). Improved Regioselective Synthesis of 5-Amino-1-arylpyrazoles. Journal of Organic Chemistry, 73(9), 3523–3529.
    • Context: Provides workup protocols for separating regioisomers and handling oily pyrazole products.

Sources

Technical Support Center: Purifying Aminopyrazoles via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aminopyrazoles using flash column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of nitrogen-containing heterocycles. Aminopyrazoles are foundational scaffolds in medicinal chemistry, and their effective purification is a critical step in the drug discovery pipeline.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven expertise.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that can arise during the flash chromatography of aminopyrazoles. Each problem is presented in a question-and-answer format, offering detailed explanations and actionable solutions.

Q1: My aminopyrazole is showing significant peak tailing and streaking on a silica gel column. What's causing this and how can I fix it?

A1: This is the most common issue encountered when purifying aminopyrazoles and other basic nitrogenous heterocycles on standard silica gel.[4][5][6]

  • The Root Cause: Acid-Base Interactions Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[5][6] Aminopyrazoles are basic compounds. This fundamental mismatch leads to strong acid-base interactions where the basic nitrogen atoms of your compound are protonated by the acidic silanols. This strong, often irreversible, binding results in poor peak shape, characterized by significant tailing or streaking, and can also lead to low recovery of the desired compound.[4][5]

  • Solutions to Mitigate Peak Tailing:

    • Incorporate a Basic Modifier into the Mobile Phase: The most straightforward solution is to add a small amount of a basic modifier to your eluent.[7][8]

      • Triethylamine (TEA): Adding 0.1-1% triethylamine to your mobile phase is a widely adopted practice.[8][9] The TEA acts as a competing base, effectively neutralizing the acidic silanol groups on the silica surface.[10][11][12] This prevents your aminopyrazole from strongly interacting with the stationary phase, leading to improved peak symmetry.[10][11]

      • Ammonia in Methanol: For more polar aminopyrazoles, a solution of 10% ammonia in methanol, used as a component in a dichloromethane-based mobile phase, can be very effective at moving stubborn amines off the baseline.[13]

    • Deactivate the Silica Gel: If you prefer not to have a basic modifier in your final fractions, you can pre-treat the silica gel.

      • Protocol for Deactivation: Prepare a slurry of your silica gel in a solvent system containing 1-3% triethylamine.[7][14] Pack the column with this slurry and then flush it with one to two column volumes of the same solvent system.[7][14] After this deactivation step, you can proceed to run the column with your usual, non-modified solvent system.[7][14]

    • Switch to an Alternative Stationary Phase:

      • Amine-Functionalized Silica: These columns have an amine-modified surface that is less acidic and provides better peak shape for basic compounds without the need for mobile phase modifiers.[5][15][16]

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of amines.[17][18] It is available in basic, neutral, and acidic grades; for aminopyrazoles, basic or neutral alumina is recommended.[18]

      • Reversed-Phase Chromatography: For very polar aminopyrazoles, reversed-phase (e.g., C18) chromatography can be an excellent option.[4][19] In this mode, a polar mobile phase (like water/acetonitrile or water/methanol) is used, and adding a modifier like triethylamine can still be beneficial for improving peak shape.[6]

  • Visualizing the Troubleshooting Workflow:

    Caption: Troubleshooting workflow for peak tailing.

Q2: I'm experiencing poor separation between my aminopyrazole product and a closely related impurity. How can I improve the resolution?

A2: Achieving good resolution is key to obtaining high-purity material. When separation is poor, a systematic approach to method development is necessary.

  • The Foundation: Thin-Layer Chromatography (TLC) Scouting TLC is an indispensable tool for developing and optimizing your flash chromatography method.[19][20][21][22]

    • Aim for the Right Rf: For optimal separation in flash chromatography, the Rf value of your target compound on the TLC plate should ideally be between 0.2 and 0.4.[19][23] This range provides a good balance between resolution and run time.[19]

    • Solvent System Selectivity: Do not rely solely on the common ethyl acetate/hexane system.[13][20] Different solvent systems have different selectivities that can dramatically alter the separation of your compounds.[20] It's highly recommended to screen a few different solvent systems in parallel on TLC plates.[20]

Solvent System Class Example Solvents Characteristics
Standard Hexane/Ethyl AcetateGood for a wide range of compounds.[13]
For Polar Compounds Dichloromethane/MethanolEffective for more polar molecules.[13]
Alternative Selectivity Toluene-based systemsCan provide unique separation profiles.[20]
For Basic Compounds Add 0.1-1% Triethylamine or Ammonia/MethanolImproves peak shape and can alter selectivity.[7][13]
  • Strategies for Enhancing Resolution:

    • Optimize the Solvent Gradient:

      • Isocratic vs. Gradient: If your TLC shows a large difference in Rf between your product and impurities, an isocratic (constant solvent composition) elution may be sufficient. However, for more complex mixtures or closely eluting compounds, a gradient elution (gradually increasing the polarity of the mobile phase) is generally more effective.[7][14]

      • Shallow Gradients: For difficult separations, a shallow gradient around the elution point of your target compound can significantly improve resolution.[7]

    • Column and Loading Considerations:

      • Column Packing: Inconsistent column packing can lead to channeling and peak broadening, which reduces resolution.[24][25] Ensure your column is packed uniformly.

      • Sample Loading: Overloading the column is a common cause of poor separation.[24] As a general rule, the sample load should be 1-5% of the mass of the stationary phase.[4] For challenging separations, reducing the load is often necessary.

      • Dry Loading vs. Liquid Loading: If your crude sample has poor solubility in the starting mobile phase, dry loading is highly recommended.[14][19] This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of your column.[14][19] This technique leads to a more uniform starting band and better resolution.

Q3: My aminopyrazole seems to be decomposing on the silica gel column, leading to low yield and new, unexpected spots on TLC. What can I do?

A3: Compound instability on silica is a serious issue that can completely undermine a purification. Aminopyrazoles, being basic and sometimes sensitive, can be susceptible to degradation on the acidic silica surface.[17]

  • Confirming Instability on Silica: A simple 2D TLC experiment can help confirm if your compound is degrading on silica.

    • 2D TLC Protocol:

      • Spot your compound in one corner of a TLC plate.

      • Run the plate in a chosen solvent system as you normally would.

      • Remove the plate and allow it to dry completely.

      • Rotate the plate 90 degrees and run it again in the same solvent system.

      • If the compound is stable, you will see a single spot on the diagonal. If it has degraded, you will see additional spots that are not on the diagonal.[17]

  • Solutions for Unstable Compounds:

    • Deactivate the Silica: As mentioned for peak tailing, deactivating the silica with triethylamine is an effective first step to mitigate acid-catalyzed decomposition.[7][14][17]

    • Use a Milder Stationary Phase:

      • Florisil or Alumina: These materials are less acidic than silica and can be good alternatives for acid-sensitive compounds.[17][18]

      • Reversed-Phase Silica (C18): This is often a very gentle purification method that avoids the acidity issues of normal-phase silica.[4]

    • Minimize Contact Time:

      • Use a Shorter, Wider Column: This can reduce the time your compound spends on the column.

      • Increase the Flow Rate: A faster flow rate will decrease the residence time of your compound on the stationary phase, although this may come at the cost of some resolution.

  • Decision Tree for Compound Instability:

    G A Start: Suspected Compound Decomposition B Perform 2D TLC to Confirm Instability A->B C Decomposition Confirmed B->C Spots off diagonal D Decomposition Not Observed (Check other issues: e.g., air oxidation) B->D Single spot on diagonal E Deactivate Silica with Triethylamine C->E J Minimize Contact Time (Faster Flow, Shorter Column) C->J F Switch to Milder Stationary Phase E->F Fails K Problem Solved E->K Successful G Florisil F->G H Alumina F->H I Reversed-Phase (C18) F->I

    Caption: Decision tree for handling compound instability.

Frequently Asked Questions (FAQs)

Q: How do I translate my TLC results into a flash chromatography method? A: The retention factor (Rf) from your TLC plate can be used to predict the elution volume on your flash column. The relationship is given by the equation: Column Volumes (CV) = 1 / Rf .[22][23] An ideal Rf of 0.25 on TLC would mean your compound will elute in approximately 4 column volumes on the flash system. Many modern flash chromatography systems have software that can automatically calculate a gradient based on the Rf values you input.[21]

Q: My aminopyrazole is very polar and won't move off the baseline on the TLC plate, even in 100% ethyl acetate. What solvent system should I try? A: For very polar compounds, you need a more polar mobile phase.[17] A common and effective system is a mixture of dichloromethane (DCM) and methanol (MeOH).[13] You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Remember that using more than 10% methanol in your mobile phase can risk dissolving the silica gel.[13] If your compound is also basic, adding a small amount of ammonia in methanol or triethylamine to the DCM/MeOH mixture is highly recommended.[13]

Q: What is a "chelating effect" and could it be affecting my purification? A: Chelation is the formation of a stable complex between a metal ion and a molecule called a chelating agent.[26][27] Some nitrogen heterocycles, including certain aminopyrazole derivatives, can act as chelating agents. If there are trace metal impurities in your silica gel, your compound might chelate with them, leading to strong, irreversible binding and poor recovery. While modern, high-purity silica has reduced this issue, if you suspect chelation, adding a stronger, sacrificial chelating agent like ethylenediaminetetraacetic acid (EDTA) in trace amounts during workup (before chromatography) can sometimes help by binding to the metal ions first. However, a more common chromatographic solution is to use a basic modifier like TEA, which can also help by competing for these interaction sites.[28]

Q: Can I use a gradient for my purification? A: Yes, and it is often recommended for complex mixtures.[7][14] A gradient elution, where the polarity of the mobile phase is increased over the course of the run, helps to elute more strongly retained compounds in a reasonable time while still providing good separation for earlier eluting compounds.[14] This also results in sharper peaks for later eluting compounds compared to an isocratic run.

References

  • Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage. [Link]

  • Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester. [Link]

  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025, August 21). Patsnap Eureka. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do?. (2025, December 15). Welch Materials. [Link]

  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc.. [Link]

  • All you need to know about using TLC data for flash method optimization. Buchi.com. [Link]

  • Improve flash chromatography method development with matching TLC plates. (2023, December 19). Teledyne ISCO. [Link]

  • Flash Method Development from TLC Plates Webinar. (2021, March 12). YouTube. [Link]

  • Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. [Link]

  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023, November 27). Pharma Growth Hub. [Link]

  • Tip on Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC. [Link]

  • Chromatography: Solvent Systems For Flash Column. Department of Chemistry : University of Rochester. [Link]

  • A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. ACS Publications. [Link]

  • TO ADD OR NOT TO ADD. HPLC BLOG, K.SYCHEV© 2020 - hplc-today. [Link]

  • Purification: Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester. [Link]

  • troubleshooring flash chromatography purification : r/Chempros. (2022, June 27). Reddit. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • Solvent screen for the synthesis of 5-aminopyrazole 2a. a. ResearchGate. [Link]

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. [Link]

  • Chromatography: How to Run a Flash Column. Department of Chemistry : University of Rochester. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. NIH. [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Biotage. [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc.. [Link]

  • What is chelating agent? Functions and uses of chelating agents. Green-Mountain Chem. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014, March 9). ResearchGate. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [PDF][Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. [Link]

  • Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]

  • General Concepts of the Chemistry of Chelation. the Chem Connections Homepage. [Link]

  • What compounds are unstable in a silica gel column (chromatography). Reddit. [Link]

  • Chelating Agents. LiverTox - NCBI Bookshelf - NIH. [Link]

  • (PDF) Organic amine flash purification using a novel stationary phase. ResearchGate. [Link]

  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers. [Link]

  • Chromatography: The Solid Phase. Department of Chemistry : University of Rochester. [Link]

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Technical Support Center: Resolving Regioselectivity Issues in Methyl-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for methyl-pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Pyrazole-containing compounds are pivotal in pharmaceutical and agrochemical development, making the reliable synthesis of a specific regioisomer a critical concern.[1][2][3][4] This resource provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of methyl-pyrazole synthesis, and why is it a common problem?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another when a reaction can produce multiple products. In methyl-pyrazole synthesis, a primary challenge arises when reacting an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine.[2][5][6] The methylhydrazine has two non-equivalent nitrogen atoms that can initiate the cyclization, leading to a mixture of two different N-methyl pyrazole regioisomers (e.g., a 1,3,5-trisubstituted vs. a 1,3,4-trisubstituted pyrazole).[6] Controlling which isomer is formed is crucial as different regioisomers often exhibit distinct biological activities.[5]

Q2: I'm getting a mixture of N1- and N2-methylated pyrazoles. What are the key factors that control this regioselectivity?

A2: The regiochemical outcome of the classic Knorr pyrazole synthesis is a delicate balance of several factors:[5][6][7][8]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material is a major determinant. Electron-withdrawing groups will activate the adjacent carbonyl, making it a more likely site for the initial nucleophilic attack by the hydrazine.[5][6]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the less hindered site.[5][6]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the initial attack.[5] Under acidic conditions, the reaction mechanism can be altered, affecting the regiochemical outcome.[7][8]

  • Solvent Choice: The solvent can have a profound impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly enhance regioselectivity compared to more common solvents like ethanol.[5][9]

  • Temperature: Reaction temperature can also be a critical parameter to optimize for improved regioselectivity.[5]

Q3: I've already synthesized an unsubstituted pyrazole. What are the challenges in directly methylating the pyrazole ring?

A3: Direct N-methylation of an existing unsymmetrically substituted pyrazole ring presents its own regioselectivity challenge. The two nitrogen atoms of the pyrazole ring have similar reactivity, and traditional methylating agents like methyl iodide or dimethyl sulfate often yield a mixture of N1- and N2-methylated isomers with poor selectivity.[10][11] The final ratio is influenced by steric hindrance from substituents on the pyrazole ring and the electronic properties of those substituents.[10]

Troubleshooting Guides

Issue 1: My Knorr condensation with methylhydrazine is giving a nearly 1:1 mixture of regioisomers.

This is a common scenario when the electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl are minimal.

Troubleshooting Steps:

  • Solvent Modification: This is often the most straightforward initial approach. As demonstrated in the literature, switching from ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve the regioselectivity, in some cases up to 99:1.[9]

  • Temperature Optimization: Systematically vary the reaction temperature. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.

  • pH Control: If your substrates are stable to acidic or basic conditions, explore the effect of adding a catalytic amount of acid (e.g., HCl, H₂SO₄) or base. The Knorr synthesis is often acid-catalyzed.[7][8]

  • Flow Chemistry Approach: Recent studies have shown that reactant stoichiometry in continuous flow reactors can influence regioselectivity, an aspect not typically observed in batch reactions.[12]

Workflow for Optimizing Regioselectivity in Knorr Pyrazole Synthesis

G start Start: Poor Regioselectivity (e.g., 1:1 mixture) solvent Step 1: Solvent Screen Ethanol -> TFE or HFIP start->solvent temp Step 2: Temperature Optimization (e.g., 0°C, RT, Reflux) solvent->temp If selectivity improves, but not sufficiently desired Desired Regioisomer solvent->desired Success! ph Step 3: pH Modification (Catalytic Acid/Base) temp->ph If still suboptimal surrogate Step 4: Alternative Strategy Use Dicarbonyl Surrogate ph->surrogate If all else fails surrogate->desired High Selectivity Achieved

Caption: Decision workflow for troubleshooting poor regioselectivity.

Issue 2: The major product of my reaction is the undesired regioisomer.

This indicates that the inherent properties of your starting materials favor the formation of the unwanted product under standard conditions.

Troubleshooting Steps:

  • Employ a Dicarbonyl Surrogate: This is a robust strategy to ensure high regioselectivity. Instead of a 1,3-diketone, consider using a β-enaminone or an α,β-unsaturated ketone with a leaving group.[2][5] These substrates create a significant electronic bias, directing the nucleophilic attack of the hydrazine in a predictable manner.

  • Alternative Synthetic Routes: Consider a completely different approach, such as a 1,3-dipolar cycloaddition reaction between a diazo compound and an alkyne.[5][13] This method constructs the pyrazole ring through a different mechanism and often provides excellent control over regioselectivity.[13]

Issue 3: My direct N-methylation of a pre-formed pyrazole is unselective.

As mentioned in the FAQs, this is a common issue due to the similar nucleophilicity of the two pyrazole nitrogens.[10][11]

Troubleshooting Steps:

  • Use a Sterically Hindered Methylating Agent: Instead of methyl iodide, employ a bulkier "masked" methylating reagent like an α-halomethylsilane.[11][14][15] These reagents show a strong preference for the less sterically hindered nitrogen atom. The silyl group is then cleaved under fluoride-mediated conditions to reveal the methyl group.[11] This method has been reported to achieve N1/N2 ratios greater than 99:1.[15]

  • Enzymatic Methylation: Biocatalysis using engineered methyltransferases can offer exceptional regioselectivity, often exceeding 99%.[10] While requiring specialized enzymes, this approach can be ideal for producing a single isomer.

  • Protecting Group Strategy: In multi-step syntheses, it may be feasible to introduce a protecting group that selectively blocks one of the nitrogen atoms, direct methylation to the other, and then deprotect.

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies that have demonstrated improved regioselectivity in the condensation of 1,3-dicarbonyls with hydrazines.[9]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv.) in 2,2,2-trifluoroethanol (TFE) (approx. 0.1–0.2 M).

  • Reagent Addition: Add methylhydrazine (1.1 equiv.) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, remove the TFE under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the major regioisomer.

  • Characterization: Determine the isomeric ratio and confirm the structure of the desired product using ¹H NMR, ¹³C NMR, and NOESY experiments.[5][16]

Protocol 2: N1-Selective Methylation using a Silyl-Masked Reagent

This protocol is based on the use of α-halomethylsilanes to achieve high N1-selectivity.[10][11]

  • N-Alkylation: To a solution of the substituted pyrazole (1.0 equiv.) in an anhydrous aprotic solvent like DMSO or DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 equiv.). Stir for 15 minutes at room temperature.

  • Reagent Addition: Add the sterically bulky α-halomethylsilane reagent (e.g., (chloromethyl)trimethylsilane, 1.2 equiv.) to the mixture.

  • Reaction: Heat the reaction to 60–80 °C and monitor by TLC or LC-MS until the starting pyrazole is consumed (typically 2–4 hours).

  • Protodesilylation: Cool the reaction to room temperature. Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 equiv.), and water (2.0 equiv.).

  • Final Reaction: Heat the mixture to 60 °C and stir for 2–4 hours until the silylated intermediate is fully consumed.

  • Workup and Purification: Cool the reaction mixture and perform a standard aqueous workup with an organic solvent like ethyl acetate. Dry the organic layer, concentrate, and purify by silica gel column chromatography to obtain the desired N1-methylated pyrazole.[10]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity of Pyrazole Formation

Entry1,3-DicarbonylHydrazineSolventRatio (Isomer A : Isomer B)Yield (%)Reference
11-(p-ClC₆H₄)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEthanol33:6790[9]
21-(p-ClC₆H₄)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineTFE86:1489[9]
31-(p-ClC₆H₄)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineHFIP99:194[9]
4Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEthanol~1:1.3-[9]

Isomer ratios and yields are illustrative and based on published data.

Diagram of N-Methylation Strategies

G cluster_0 Direct N-Methylation of Pyrazole cluster_1 Traditional Method cluster_2 Selective Method pyrazole Substituted Pyrazole trad_reagent CH₃I or (CH₃)₂SO₄ pyrazole->trad_reagent masked_reagent Bulky α-Halomethylsilane (e.g., TMSCH₂Cl) pyrazole->masked_reagent trad_product Mixture of N1 & N2 Isomers (Poor Selectivity) trad_reagent->trad_product masked_intermediate N1-Silylated Intermediate masked_reagent->masked_intermediate desilylation TBAF, H₂O masked_intermediate->desilylation selective_product N1-Methyl Pyrazole (High Selectivity) desilylation->selective_product

Caption: Comparison of traditional vs. silyl-masked N-methylation.

Characterization Corner: Using NMR to Assign Regioisomers

Unambiguous structure determination is critical. 2D NMR techniques are powerful tools for distinguishing between N1 and N2-methylated pyrazole isomers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. A key correlation to look for is between the N-methyl protons and a proton on a substituent at the C5 position of the pyrazole ring. The presence of this NOE signal can often confirm the N1-methyl isomer.[16]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are 2 or 3 bonds away. A correlation between the N-methyl protons and the C5 carbon of the pyrazole ring is a strong indicator of the N1-methyl isomer.[16]

References

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs.Semantic Scholar.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. RSC Publishing. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

Sources

Technical Support Center: 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and integrity of this compound throughout your experimental workflows. Given the specific nature of this molecule, this guide focuses on foundational principles of chemical stability, enabling you to design robust experiments and troubleshoot potential issues with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of the this compound structure that could lead to instability?

A1: The structure of this compound contains several functional groups that, while essential for its intended activity, can also be susceptible to degradation under common laboratory conditions. The two primary areas of concern are the aminopyrazole core and the thienyl group.

  • Aminopyrazole Core: The 5-amino group on the pyrazole ring makes this moiety electron-rich and thus susceptible to oxidation. Oxidative degradation can occur through exposure to atmospheric oxygen, trace metal contaminants, or reactive oxygen species (ROS) generated in certain biological assays. This can lead to the formation of colored impurities or compounds with altered pharmacological properties.

  • Thienyl Group: The thiophene ring, while generally considered an aromatic and stable heterocycle, can undergo oxidation at the sulfur atom, especially in the presence of strong oxidants, leading to the formation of sulfoxides or sulfones. It is also sensitive to certain electrophilic reagents.

  • Chiral Center: The ethyl bridge contains a chiral center. While not a degradation pathway in the traditional sense, racemization (conversion of the single enantiomer to a mixture of both) could occur under harsh pH or thermal conditions, potentially impacting biological activity.

Q2: What are the recommended general storage conditions for this compound, both as a solid and in solution?

A2: Proper storage is the most critical first step in preventing degradation. Based on the chemical liabilities identified, we recommend the following:

Form Temperature Atmosphere Light Condition Container Rationale
Solid (Powder) -20°C or -80°CInert Gas (Argon or Nitrogen)Amber Vial (Protect from Light)Tightly Sealed Glass VialMinimizes thermal degradation and oxidation from atmospheric oxygen. Protection from light prevents photodecomposition.
Solution (Stock) -80°CInert Gas (Argon or Nitrogen)Amber Vial (Protect from Light)Low-volume AliquotsPrevents repeated freeze-thaw cycles which can accelerate degradation. An inert atmosphere is crucial for solutions.

For detailed guidance on handling air-sensitive compounds, refer to established laboratory techniques.

Q3: Which solvents are recommended for preparing stock solutions, and are there any to avoid?

A3: Solvent choice is critical for maintaining the stability of your compound.

  • Recommended: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions due to its excellent solvating power and low reactivity under proper storage. Anhydrous ethanol or acetonitrile may also be suitable alternatives, depending on the requirements of your downstream application.

  • Use with Caution:

    • Protic Solvents (e.g., Methanol, Water): While necessary for many biological assays, prolonged storage in protic solvents is not recommended without performing a stability assessment first. The primary amine could potentially engage in hydrogen bonding in ways that might affect long-term stability.

    • Acidic or Basic Aqueous Buffers: Extreme pH should be avoided. The pyrazole and amine functionalities have pKa values that make them susceptible to protonation state changes, which could influence stability and solubility. Always prepare fresh dilutions in aqueous buffers immediately before use.

Troubleshooting Guide: Degradation During Experiments

Issue 1: I'm observing a loss of compound activity or the appearance of new peaks in my LC-MS analysis after a short period in my assay buffer.

Possible Cause: pH-mediated hydrolysis or buffer-catalyzed degradation.

Troubleshooting Workflow:

This workflow is designed to systematically identify the root cause of instability in your experimental medium.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion A Prepare fresh dilutions of compound in recommended solvent (e.g., DMSO) C Spike compound into each buffer at the final assay concentration A->C B Prepare a matrix of assay buffers (e.g., pH 5.0, 7.4, 9.0) B->C D Incubate samples at relevant temperature (e.g., 37°C) C->D E Take time-point samples (t=0, 2h, 6h, 24h) D->E F Immediately quench reaction (if needed) and analyze via LC-MS E->F G Quantify parent compound peak area at each time point F->G H Identify any new major peaks (potential degradants) G->H I Determine stability profile. Is degradation pH-dependent? H->I J Optimize buffer conditions or minimize incubation time I->J Yes K Compound is stable under tested conditions I->K No

Caption: Workflow for pH-dependent stability assessment.

Step-by-Step Protocol:

  • Preparation: Prepare a fresh 10 mM stock solution of the compound in anhydrous DMSO. Prepare three batches of your typical assay buffer, adjusted to pH 5.0, 7.4, and 9.0.

  • Incubation: Dilute the compound to its final working concentration (e.g., 10 µM) in each of the three pH-adjusted buffers. Also, include a control sample diluted in pure DMSO. Incubate all samples at your standard assay temperature (e.g., 37°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 8, and 24 hours), take an aliquot from each sample. Immediately analyze it using a validated LC-MS method.

  • Data Interpretation: Plot the peak area of the parent compound against time for each pH condition. A rapid decrease in peak area at a specific pH indicates instability. Correlate this loss with the appearance of new peaks, which represent degradants. This will help you establish a "safe" pH range and incubation time for your experiments.

Issue 2: My DMSO stock solution, stored at -20°C, is showing signs of degradation (e.g., color change, precipitation) over several weeks.

Possible Cause: Water absorption by DMSO leading to freeze-thaw instability or hydrolysis, and/or oxidation.

Troubleshooting & Best Practices:

DMSO is notoriously hygroscopic (it readily absorbs water from the atmosphere). Even small amounts of water can raise its freezing point and, upon repeated freeze-thaw cycles, create aqueous microenvironments that can promote hydrolysis or precipitation of hydrophobic compounds.

Best Practice Protocol for Stock Solution Management:

  • Use High-Quality Solvent: Always use anhydrous, high-purity DMSO (<0.1% water) from a freshly opened bottle or a bottle that has been properly stored to prevent water ingress.

  • Aliquot Your Stock: After preparing your high-concentration stock solution, immediately aliquot it into small, single-use volumes in appropriate vials (e.g., amber glass HPLC vials with Teflon-lined caps). The volume should be sufficient for one or two experiments.

  • Inert Gas Overlay: Before sealing each aliquot, gently flush the headspace of the vial with an inert gas like argon or nitrogen. This displaces atmospheric oxygen, preventing oxidation.

  • Optimal Storage: Store these single-use aliquots at -80°C. This lower temperature significantly slows down all chemical degradation processes.

  • Usage: When you need the compound, remove a single aliquot from the freezer. Allow it to thaw completely and equilibrate to room temperature before opening to prevent condensation from forming inside the vial. Use what you need and discard the remainder. Never refreeze a partially used DMSO stock aliquot.

This rigorous approach prevents water contamination and eliminates the damaging effects of freeze-thaw cycles, ensuring the long-term integrity of your valuable compound.

Issue 3: I am conducting a cell-based assay with media containing photosensitive components (like riboflavin), and I'm getting inconsistent results.

Possible Cause: Photodegradation of the compound. The aminopyrazole and thienyl rings both contain chromophores that can absorb UV or visible light, potentially leading to photochemical reactions, especially when catalyzed by components in the cell culture media.

Troubleshooting Protocol:

cluster_setup Experimental Setup cluster_conditions Incubation Conditions cluster_analysis Analysis A Prepare two sets of assay plates with compound-treated cells/wells B Set 1: Incubate under standard laboratory light A->B C Set 2: Incubate in complete darkness (wrap plate in foil) A->C D Perform assay readout at desired time point B->D C->D E Compare results between light and dark conditions D->E F Significant difference suggests photodegradation E->F Yes G No significant difference E->G No

Technical Support Center: Recrystallization Optimization for Thienyl-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Thienyl-Pyrazoles

Thienyl-pyrazoles are "privileged scaffolds" in drug discovery (e.g., kinase inhibitors, anti-inflammatories) and optoelectronics (OLEDs). However, they present a unique purification paradox:

  • The Thiophene Ring: Highly lipophilic and electron-rich, making the molecule prone to oxidation (tar formation) and soluble in non-polar organics.

  • The Pyrazole Core: Possesses Hydrogen-bond donor/acceptor sites (N-H, N:), creating high solubility in polar protic solvents.

This duality often leads to the dreaded "oiling out" phenomenon—where the product separates as a liquid phase rather than a crystal lattice.[1][2][3][4] This guide provides the solvent logic and troubleshooting protocols to overcome these specific physical-chemical hurdles.

Module 1: The Solvent Selection Matrix

Do not rely on trial-and-error. Use this matrix to select solvent systems based on the polarity balance of your specific derivative.

Primary Solvent Classes
Solvent ClassRoleSpecific SolventsSuitability for Thienyl-Pyrazoles
Alcohols Primary Solvent Ethanol (EtOH), Isopropanol (IPA)High. Best starting point. The hydroxyl group H-bonds with the pyrazole nitrogen, while the alkyl chain accommodates the thiophene.
Esters Primary Solvent Ethyl Acetate (EtOAc)Moderate. Good for highly lipophilic derivatives. Often used in binary systems with Hexane/Heptane.
Nitriles Primary Solvent Acetonitrile (MeCN)High. Excellent for polar thienyl-pyrazoles. Sharp solubility curve (soluble hot, insoluble cold).
Hydrocarbons Anti-Solvent Hexane, Heptane, CyclohexaneCritical. Used to force precipitation. Heptane is preferred over hexane due to its higher boiling point (

), allowing for higher dissolution temperatures.
Water Anti-Solvent WaterHigh. The "classic" anti-solvent for alcoholic solutions. Warning: Adding water too fast causes oiling out.
Chlorinated Dissolver DCM, ChloroformAvoid for Crystallization. Too powerful. Use only to dissolve crude tars before adding an anti-solvent (e.g., DCM/Hexane).
Recommended Binary Systems (Solvent / Anti-Solvent)
  • Ethanol / Water (The Gold Standard):

    • Ratio: Start 1:0, titrate water to cloud point.

    • Mechanism:[1][5] Gradual increase in polarity forces the hydrophobic thiophene moiety to stack.

  • Ethyl Acetate / Heptane:

    • Ratio: 1:2 to 1:5.

    • Mechanism:[1][5] Ideal for non-polar derivatives where alcohols cause solvolysis or are too polar.

  • Dichloromethane / Hexane:

    • Use Case: Only for compounds that are insoluble in boiling ethanol.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Problem: You cool your clear hot solution, but instead of crystals, distinct oily droplets form at the bottom or coat the glass. The Cause: Liquid-Liquid Phase Separation (LLPS).[3] The solution temperature is effectively above the melting point of the solvated product, or impurities have depressed the melting point.[1]

The "De-Oiling" Workflow

Use this logic flow to recover a crystalline solid from an oiled-out state.

OilingOutTroubleshooting Start Oiling Out Observed Reheat 1. Reheat to Clear Solution Start->Reheat CheckConc Is solution too conc? Reheat->CheckConc Dilute Add 10-20% more Good Solvent CheckConc->Dilute Yes TempCheck Is MP < Solvent BP? CheckConc->TempCheck No Seed Add Seed Crystal at T = (Cloud Point + 5°C) Dilute->Seed SwitchSolvent Switch to Lower BP Solvent (e.g., EtOH -> MeOH) TempCheck->SwitchSolvent Yes (Critical Error) TempCheck->Seed No SwitchSolvent->Seed SlowCool Controlled Cooling (10°C/hour) Seed->SlowCool Success Crystalline Product SlowCool->Success

Figure 1: Decision tree for mitigating oiling out during thienyl-pyrazole recrystallization. Note the critical check for Melting Point (MP) vs. Solvent Boiling Point (BP).

Specific Fixes for Thienyl-Pyrazoles
  • The "Trituration" Trick: If oil forms, decant the supernatant solvent. Add a small volume of cold diethyl ether or hexane to the oil and scratch vigorously. The non-polar solvent extracts oily impurities, often triggering the solidification of the main product.

  • Seeding at the Metastable Zone: Do not wait for the solution to cool to room temperature. Add a seed crystal while the solution is still warm (approx. 5-10°C below the dissolution temperature).

Module 3: Experimental Protocols

Protocol A: Standard Binary Recrystallization (EtOH/Water)

Best for: General purity enhancement of crude solids.

  • Dissolution: Place 1.0 g of crude thienyl-pyrazole in an Erlenmeyer flask. Add boiling Ethanol portion-wise. Swirl constantly.

    • Tip: If the solution is dark/black (thiophene oxidation), add activated charcoal (5 wt%), boil for 2 mins, and filter hot through Celite.

  • Cloud Point: Once dissolved, keep the solution near boiling. Add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add just enough boiling Ethanol (approx. 0.5 - 1 mL) to make the solution clear again.

  • Nucleation: Remove from heat. Cover the flask with a watch glass. Let it cool to room temperature undisturbed.

    • Why? Rapid cooling traps impurities.

  • Collection: Cool in an ice bath (

    
    ) for 30 minutes. Filter via vacuum.[4] Wash with cold 50% EtOH/Water.
    
Protocol B: High-Purity Seeding (For Oiling-Out Prone Compounds)

Best for: Low melting point derivatives or stubborn oils.

  • Prepare Solvent: Create a mixture of Ethyl Acetate:Heptane (1:3).

  • Dissolve: Dissolve crude material in the minimum amount of the mixture at

    
    .
    
  • Seed: Allow to cool to

    
    . Add a single crystal of pure product (if available) or scratch the glass side-wall with a glass rod just below the solvent surface.[2]
    
  • Insulate: Wrap the flask in aluminum foil and a towel. This creates a "Dewar" effect, slowing the cooling rate to

    
    .
    
  • Harvest: Filter only after the flask reaches room temperature.

Module 4: Frequently Asked Questions (FAQ)

Q1: My crystals are colored (yellow/brown), but the literature says they should be white. Why? A: Thiophene rings are susceptible to oxidative degradation, forming conjugated oligomers (impurities) that are highly colored.

  • Fix: Perform a "filtration through silica" before recrystallization. Dissolve your compound in DCM, pass it through a short pad of silica gel to trap the polar colored tars, evaporate, and then recrystallize.

Q2: I have low recovery yield (<50%). Is the solvent system wrong? A: Not necessarily. You might be using too much solvent (thermodynamic loss) or washing too aggressively.

  • Fix: Analyze the mother liquor (filtrate) by TLC. If the product is there, rotovap it down to 20% volume and harvest a "second crop." Note that the second crop is usually less pure.

Q3: Can I use Acetone? A: Use with caution. Acetone is a great solvent, but it is often too good (high solubility even when cold), leading to poor recovery. It is better used as a solvent to dissolve the compound before adding a weak anti-solvent like water.

References

  • BenchChem. (2025).[6] Recrystallization techniques for purifying pyrazole compounds.[6][7][8][9] Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Troubleshooting. Retrieved from

  • Kumara, K. A., et al. (2021).[10][11] Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Heliyon, 7(7), e07592.[12] Retrieved from

  • University of York. (2024). Problems with Recrystallisations: Oiling out and Supersaturation.[2][3] Retrieved from

  • ResearchGate. (2014). Discussion: How to avoid the formation of oil droplets during recrystallization? Retrieved from

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For researchers and scientists working with complex heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains an indispensable tool. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine, a molecule of interest in medicinal chemistry. We will dissect the expected spectral features, compare them with alternative analytical methodologies, and provide the causal reasoning behind our experimental choices and interpretations.

The Importance of Structural Verification

Before delving into the spectral analysis, it is crucial to understand why rigorous structural verification is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Any ambiguity or error in the assigned structure can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. While techniques like Mass Spectrometry (MS) provide vital information about molecular weight, and High-Performance Liquid Chromatography (HPLC) assesses purity, only NMR provides the detailed atom-by-atom connectivity map necessary for complete structural confirmation.

Predicted 1H NMR Spectrum of this compound

The structure of this compound contains several distinct proton environments that will give rise to a characteristic 1H NMR spectrum. Based on established chemical shift principles for pyrazoles, thiophenes, and alkyl groups, we can predict the approximate chemical shifts (δ) and splitting patterns (multiplicity) for each proton.[1][2]

Below is a diagram illustrating the molecular structure and the logical grouping of its protons for NMR analysis.

Caption: Molecular structure of this compound with key proton groups highlighted.

Data Presentation: Predicted 1H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Thiophene H2' ~7.2 - 7.4Doublet of doublets (dd)1HLocated on the thiophene ring, its chemical shift is influenced by the sulfur atom and coupling to H4' and H5'.[3]
Thiophene H5' ~7.0 - 7.2Doublet of doublets (dd)1HAlso on the thiophene ring, coupled to H2' and H4'.[4]
Thiophene H4' ~6.9 - 7.1Doublet of doublets (dd)1HPart of the thiophene ring system, coupled to H2' and H5'.[5]
Pyrazole H3 ~7.3Singlet (s)1HThe lone proton on the pyrazole ring, appears as a singlet due to the absence of adjacent protons.[6][7]
Ethyl CH ~5.3 - 5.5Quartet (q)1HA methine proton adjacent to a methyl group (3 protons) and attached to a nitrogen atom, resulting in a quartet (n+1 rule) and a downfield shift.[8][9]
Amine NH2 ~4.5 - 5.5 (broad)Singlet (s, broad)2HAmine protons often appear as a broad singlet and their chemical shift can be highly variable depending on solvent and concentration.[7][10]
Pyrazole C4-CH3 ~2.1 - 2.3Singlet (s)3HA methyl group attached to the pyrazole ring, appearing as a singlet.[11][12]
Ethyl CH3 ~1.6 - 1.8Doublet (d)3HA methyl group adjacent to a single methine proton, resulting in a doublet.[8][13]

Comparison with Alternative Analytical Techniques

While 1H NMR is the gold standard for structural elucidation, a comprehensive analysis often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Each unique carbon atom gives a distinct signal, useful for confirming the number of carbon environments.Less sensitive than 1H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.High sensitivity, requires very small amounts of sample.Does not provide detailed connectivity information; isomers can be difficult to distinguish.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the sample.Highly quantitative and can be used for purification.Does not provide structural information.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Quick and easy to perform.Provides limited information about the overall molecular structure.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a reliable 1H NMR spectrum, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[14]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[13]

2. NMR Spectrometer Setup:

  • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[15]
  • The spectrometer should be properly shimmed to ensure a homogeneous magnetic field, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition:

  • Acquire the 1H NMR spectrum using a standard pulse sequence.
  • The number of scans should be sufficient to obtain a good signal-to-noise ratio.
  • The spectral width should be set to encompass all expected proton signals.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

Below is a workflow diagram illustrating the process of NMR analysis.

G cluster_workflow 1H NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition Data Acquisition (High-Field NMR Spectrometer) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Calibration, Integration) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) DataProcessing->SpectralAnalysis StructureConfirmation Structure Confirmation SpectralAnalysis->StructureConfirmation

Caption: A streamlined workflow for acquiring and analyzing a 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of this compound provides a wealth of information that, when correctly interpreted, allows for the unambiguous confirmation of its chemical structure. By understanding the principles of chemical shifts, coupling constants, and integration, researchers can confidently assign each resonance to its corresponding proton in the molecule. While other analytical techniques provide valuable complementary data, 1H NMR remains the cornerstone for detailed structural elucidation in the field of drug development. This guide serves as a practical resource for scientists, empowering them to approach the analysis of complex heterocyclic molecules with confidence and scientific rigor.

References

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Online] Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. [Online] Available at: [Link]

  • Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. [Online] Available at: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Online] Available at: [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Online] Available at: [Link]

  • ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... [Online] Available at: [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. [Online] Available at: [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Online] Available at: [Link]

  • ResearchGate. 1 H NMR spectrum of ethyl... [Online] Available at: [Link]

  • Helda - University of Helsinki. Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles : NMR investigation and X-ray. [Online] Available at: [Link]

  • ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Online] Available at: [Link]

  • Chem LibreTexts. H-NMR Familiar Groups that are Easy to Recognize. [Online] Available at: [Link]

  • YouTube. 1H NMR Spectrum of ethyl bromide (C2H5Br). [Online] Available at: [Link]

  • Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Online] Available at: [Link]

  • OER Commons. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Online] Available at: [Link]

  • ResearchGate. 1 H NMR spectra showing regioselective substitutions on thiophene... [Online] Available at: [Link]

  • Stenutz. NMR chemical shift prediction of thiophenes. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Online] Available at: [Link]

  • PMC. Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties. [Online] Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). N -Unsubstituted 2- and 3-thiophenimines. [Online] Available at: [Link]

  • PMC. Approaches towards the synthesis of 5-aminopyrazoles. [Online] Available at: [Link]

  • SpectraBase. 5-Amino-1,3-diphenyl pyrazole - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Online] Available at: [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Online] Available at: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Online] Available at: [Link]

  • PubChem - NIH. 1H-Pyrazol-3-amine, 5-methyl-. [Online] Available at: [Link]

  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Online] Available at: [Link]

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Distinguishing 4-Methyl and 3-Methyl Pyrazole Amine Isomers by NMR

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Structural Elucidation

Executive Summary: The Pyrazole Isomer Trap

In drug discovery, aminopyrazoles are privileged scaffolds for kinase inhibition (e.g., p38 MAP kinase inhibitors). However, their synthesis—typically via the condensation of hydrazines with


-ketonitriles—often yields ambiguous regioisomers.

The distinction between 4-methyl-3-aminopyrazole and 3-methyl-5-aminopyrazole (and their N-substituted derivatives) is not merely academic; it fundamentally alters the vector of hydrogen bond donors/acceptors in the binding pocket. This guide provides a definitive, self-validating NMR workflow to distinguish these isomers, moving beyond basic 1H assignment to rigorous structural proof.

The Structural Challenge

Before analyzing spectra, one must define the specific isomerism at play. Pyrazoles present two distinct isomer challenges:

  • Skeleton Isomers (The "3 vs. 4" Problem): Differing positions of the methyl group on the carbon ring.

    • Isomer A:4-methyl-3-aminopyrazole (Methyl at C4, Proton at C5).

    • Isomer B:3-methyl-5-aminopyrazole (Methyl at C3, Proton at C4).

  • Annular Tautomerism (The "NH" Problem): In N-unsubstituted pyrazoles, the 3-methyl and 5-methyl forms are tautomers. In solution (DMSO/CDCl

    
    ), they exist in fast exchange, often rendering them indistinguishable unless the nitrogen is substituted (alkylated/arylated).
    

This guide focuses on distinguishing the Carbon Skeleton Isomers (Scenario 1) and determining Regiochemistry in N-substituted derivatives (Scenario 2).

Comparative NMR Analysis: 4-Methyl vs. 3-Methyl

The most robust method to distinguish these isomers relies on the electronic environment of the remaining ring proton. The amino group (


) is a strong electron donor (mesomeric effect), significantly shielding the adjacent carbons and attached protons.
Table 1: Key Chemical Shift Diagnostic Markers (1H NMR)
Feature3-Amino-4-Methylpyrazole 3-Amino-5-Methylpyrazole Mechanism of Differentiation
Ring Proton Position H-5 (adjacent to N1)H-4 (between C3 and C5)Electronic Shielding

(ppm) DMSO-d

7.2 – 7.8 ppm 5.2 – 5.8 ppm H-4 is ortho to the electron-donating

group, causing a massive upfield shift. H-5 is adjacent to the imine-like N, causing deshielding.
Multiplicity Singlet (sharp)Singlet (often broadened)H-5 has no vicinal neighbor. H-4 has no vicinal neighbor.
13C Shift (CH) ~125 – 135 ppm (C5)~90 – 95 ppm (C4)C4 is electron-rich (

-position to enamine system).

Critical Insight: The difference in chemical shift of the ring proton is approximately 2.0 ppm . This is the "smoking gun." If your ring proton is near 5.5 ppm, you have the 3-methyl/5-amino isomer. If it is near 7.5 ppm, you have the 4-methyl/3-amino isomer.

Advanced Workflow: Distinguishing N-Alkylated Regioisomers

When the ring nitrogen is substituted (e.g., N-methyl or N-phenyl), tautomerism is frozen, creating distinct 1,3-dimethyl and 1,5-dimethyl regioisomers. 1D NMR is often insufficient here due to steric twisting. 1D Difference NOE or 2D NOESY is required.

The NOE Logic Gate
  • Target: Determine if the N-substituent is adjacent to the Methyl group or the Amino group.

  • Experiment: Irradiate the N-Methyl (or N-Aryl ortho protons).

Scenario A: 5-Amino-1,3-dimethylpyrazole

  • Geometry: N-Me is adjacent to the Amino group (

    
    ).
    
  • NOE Result: Strong enhancement of the

    
     signal (usually broad singlet at 4.0-6.0 ppm). No  enhancement of the C-Methyl.
    

Scenario B: 3-Amino-1,5-dimethylpyrazole

  • Geometry: N-Me is adjacent to the C-Methyl group.

  • NOE Result: Strong enhancement of the C-Methyl doublet/singlet. No enhancement of the

    
    .
    
Visualization: Structural Elucidation Decision Tree

The following diagram illustrates the logical pathway for assigning your pyrazole isomer using standard 400 MHz or 600 MHz NMR data.

PyrazoleNMR Start Unknown Pyrazole Amine Isomer (Dissolved in DMSO-d6) CheckNH Is the Ring Nitrogen (N1) Substituted (R)? Start->CheckNH Unsub N-Unsubstituted (NH) (Tautomeric Mixture) CheckNH->Unsub No (H) Sub N-Substituted (NR) (Fixed Regioisomers) CheckNH->Sub Yes (Alkyl/Aryl) CheckProton Check 1H Chemical Shift of Ring Proton (CH) Unsub->CheckProton NOEStep Perform 1D NOE / NOESY Irradiate N-R Group Sub->NOEStep ShiftLow Shift δ 5.2 - 5.9 ppm (Upfield) CheckProton->ShiftLow ShiftHigh Shift δ 7.2 - 7.9 ppm (Downfield) CheckProton->ShiftHigh ResLow Conclusion: 3-Methyl-5-Aminopyrazole (Proton is at C4) ShiftLow->ResLow ResHigh Conclusion: 4-Methyl-3-Aminopyrazole (Proton is at C5) ShiftHigh->ResHigh NOE_Me NOE to C-Methyl Observed NOEStep->NOE_Me NOE_NH2 NOE to -NH2 Observed NOEStep->NOE_NH2 Res15 Conclusion: 1,5-Dimethyl Isomer (Steric Clash) NOE_Me->Res15 Res13 Conclusion: 1,3-Dimethyl Isomer (Amino is Ortho) NOE_NH2->Res13

Caption: Logic flow for distinguishing pyrazole amine isomers. Green paths indicate steric proximity of methyl groups; Red paths indicate proximity of amino groups.

Experimental Protocol: Self-Validating NOE

To ensure high-confidence assignment for N-substituted cases, follow this specific protocol. This method is self-validating because the observation of any NOE confirms the experiment worked; the specific NOE determines the structure.

Reagents:

  • Sample: 5–10 mg of pyrazole isomer.[1]

  • Solvent: 0.6 mL DMSO-d

    
     (Preferred over CDCl
    
    
    
    to sharpen exchangeable
    
    
    protons and slow rotation).

Instrument Parameters (600 MHz recommended, 400 MHz acceptable):

  • Pulse Sequence: 1D DPFGSE-NOE (Double Pulsed Field Gradient Spin Echo) or standard selnogp. Avoid simple CW presaturation if possible to minimize spillover.

  • Mixing Time (

    
    ):  Set to 500 ms . (Too short = no signal; Too long = spin diffusion).
    
  • Target Selection:

    • Exp 1: Irradiate the N-Methyl singlet (usually ~3.6–3.9 ppm).

    • Exp 2 (Control): Irradiate an empty region of the baseline (e.g., -2 ppm).

Data Interpretation:

  • Phasing: Phase the irradiated peak to be negative. Positive peaks indicate NOE (spatial proximity).

  • Validation Check: If you irradiate the N-Me and see no enhancement of either the C-Me or the

    
    , the experiment failed (check mixing time or O2 presence). You must see one of them.
    
References
  • Claramunt, R. M., et al. (2006).[2] "The use of NMR spectroscopy to study tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.

  • Elguero, J., et al. (1993). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 71(5), 678-684.

  • López, C., et al. (1998). "Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies." New Journal of Chemistry, 22, 1421-1430.[3]

  • BenchChem Technical Guides. (2025). "An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate."

  • Foces-Foces, C., et al. (1993). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study." Journal of the Chemical Society, Perkin Transactions 2.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Functionalized Aminopyrazole / Thiophene Derivative Primary Hazard Assumption: Irritant / Potential Sensitizer / Bioactive Operational Status: Research Chemical (Treat as High Hazard due to data gaps)

As researchers, we often handle intermediates where specific toxicological data (LD50, OELs) is sparse. 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine is a pharmacophore combining a basic amine, a bioactive pyrazole core, and a lipophilic thiophene ring. This structure suggests high bioavailability and potential for skin sensitization or metabolic activation (via thiophene S-oxidation).

The Golden Rule: In the absence of a specific occupational exposure limit (OEL), handle this compound using Performance-Based Control Banding , treating it as a Category 2 (High Toxicity/Unknown) substance until proven otherwise.

Structural Hazard Analysis (The "Why")

To select the right PPE, we must understand the chemical moiety risks. We do not rely on generic safety data; we look at the structure.

Functional GroupAssociated RiskSafety Implication
Primary Amine (-NH₂) Basic; potential for chemical burns or severe irritation to mucous membranes.Eye Protection: Splash goggles are mandatory; safety glasses are insufficient.
Thiophene Ring Lipophilic; facilitates skin absorption. Metabolic activation (S-oxidation) can lead to reactive metabolites.[1]Skin Protection: Double-gloving is required. Standard nitrile may degrade faster due to aromatic nature.
Pyrazole Core Biologically active scaffold (common in SDHI fungicides and kinase inhibitors).Respiratory: Zero-tolerance for dust inhalation.[2] Use HEPA filtration (P100) or Fume Hood.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond "wear gloves" to specify what and when.

Tier 1: Standard Handling (Sealed Containers / Inventory)

For transport, storage checks, and visual inspection.

  • Gloves: Single Nitrile (4 mil minimum).

  • Eyes: Safety glasses with side shields.

  • Body: Standard cotton lab coat (buttoned).

Tier 2: Active Manipulation (Weighing / Synthesis / Solubilization)

For open-vessel handling, transferring solids, or work outside a glovebox.

Body PartSpecificationRationale
Hands (Inner) Nitrile (4 mil) Tactile sensitivity.
Hands (Outer) Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield) The thiophene moiety can permeate thin nitrile. Double gloving provides a "breakthrough buffer."
Eyes Chemical Splash Goggles (Indirect Vent) Prevents entry of fine dusts or splashes that safety glasses allow.
Respiratory Fume Hood (Sash at 18") Primary Control. If hood is unavailable, a P100/OV Half-Mask Respirator is mandatory.
Body Tyvek® Sleeves or Apron Protects wrists/chest from dust accumulation on the lab coat.

Operational Workflow & Decision Logic

The following diagram outlines the decision process for PPE selection based on the specific laboratory task.

PPE_Decision_Tree start Start: Task Definition is_solid Is the compound Solid or Liquid? start->is_solid is_solution Is it in Solution? is_solid->is_solution Liquid/Oil weighing Weighing / Solid Transfer is_solid->weighing Solid (Dust Risk) reaction Reaction Setup / Workup is_solution->reaction Synthesis storage Storage / Transport is_solution->storage Sealed ppe_high TIER 3 PPE: Double Nitrile + Tyvek Sleeves + Fume Hood (REQUIRED) + Splash Goggles weighing->ppe_high High Inhalation Risk ppe_med TIER 2 PPE: Double Nitrile + Fume Hood + Safety Glasses reaction->ppe_med Splash Risk ppe_low TIER 1 PPE: Single Nitrile + Safety Glasses storage->ppe_low Low Exposure

Figure 1: PPE Decision Tree based on physical state and operational risk. Note that solid handling triggers the highest protection level due to dust inhalation risks.

Standard Operating Procedures (SOP)

Phase A: Weighing & Transfer (Critical Step)

Risk: Static electricity often causes organic amine powders to "fly," creating invisible aerosols.

  • Engineering Control: Use a static-dissipative balance enclosure or an ionizer fan.

  • Technique: Never weigh directly onto the balance pan. Use a tared vial or weighing boat.

  • Cleanup: Immediately wipe the balance area with a wet tissue (solvent-dampened) to capture settled dust. Do not use compressed air.

Phase B: Reaction & Synthesis

Risk: Exothermic reaction with acids; skin absorption of solvent mixtures.

  • Solvent Choice: When dissolving, add solvent slowly. Amines can generate heat upon protonation.

  • Syringe Safety: If handling liquid stock solutions, use Luer-lock syringes to prevent needle pop-off (a common cause of eye exposure).

Phase C: Waste Disposal

Do not mix with general organic waste if possible. Segregate to prevent unexpected side reactions.

Waste_Disposal waste_start Waste Generation check_halogens Contains Halogenated Solvents (DCM, Chloroform)? waste_start->check_halogens Liquid Waste solid_waste Solid Waste (Vials/Gloves) Trace Contamination waste_start->solid_waste Solid Debris stream_A Stream A: Halogenated Organics (High BTU Incineration) check_halogens->stream_A Yes stream_B Stream B: Non-Halogenated Organics (Fuel Blending) check_halogens->stream_B No label_req MANDATORY LABELING: 'Contains Aminopyrazoles' (Sensitizer Warning) stream_A->label_req stream_B->label_req solid_waste->label_req

Figure 2: Waste segregation logic. Proper labeling safeguards downstream waste management personnel.

Emergency Response Protocols

Scenario A: Skin Exposure

  • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this increases thiophene absorption.

  • Protocol: Wash with copious soap and water for 15 minutes.[3]

  • Medical: Monitor for delayed sensitization (redness/itching) over 24-48 hours.

Scenario B: Eye Contact

  • Immediate Action: Flush with water/saline for 15 minutes.[2]

  • Critical Note: Amines are alkaline. Eye damage can be progressive. Seek ophthalmological evaluation immediately, even if pain subsides.

Scenario C: Spills (Solid)

  • Do Not Sweep: Sweeping creates dust.

  • Wet Method: Cover spill with solvent-dampened paper towels (methanol or ethanol), then scoop up the towels.

  • Decontamination: Wipe surface with 10% dilute acetic acid (to neutralize the amine) followed by water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4][5] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4][5] [Link]

  • Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology. (Context on Thiophene metabolic activation). [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine
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4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.